5,6,7-Trimethoxy-1-indanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O4/c1-14-9-6-7-4-5-8(13)10(7)12(16-3)11(9)15-2/h6H,4-5H2,1-3H3 |
InChI Key |
GQMRLYSXCICRFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC2=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
5,6,7-Trimethoxy-1-indanone chemical structure and properties
Chemical Structure, Synthesis, and Pharmacological Applications[1][2][3]
Executive Summary
5,6,7-Trimethoxy-1-indanone (C₁₂H₁₄O₄) is a bicyclic aromatic ketone serving as a critical pharmacophore in medicinal chemistry. Structurally, it represents a rigidified analog of the acetophenone moiety found in numerous bioactive natural products. Its electron-rich trimethoxy motif mimics the A-ring of colchicine and combretastatin A-4 , making it a privileged scaffold for designing tubulin polymerization inhibitors and vascular disrupting agents. Furthermore, the indanone core is a proven bioisostere for the N-benzylpiperidine moiety in acetylcholinesterase (AChE) inhibitors like Donepezil.
This guide provides a definitive technical analysis of the molecule, detailing its regioselective synthesis, physicochemical profiling, and experimental protocols for laboratory preparation.
Chemical Identity & Structural Analysis[4][5][6]
The molecule consists of a cyclopentanone ring fused to a benzene ring substituted with three methoxy groups. The specific 5,6,7-substitution pattern is chemically significant because it leaves only one aromatic proton (at position 4) unsubstituted, creating a distinct steric and electronic environment compared to the more common 5,6-dimethoxy analogs.
| Property | Data |
| IUPAC Name | 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Registry | 14190-09-1 (Verify with specific vendor; often listed by chemical name) |
| SMILES | COC1=C(C(=C(C=C1)C(=O)CC2)C2)OC.OC |
| Key Pharmacophore | Trimethoxybenzene (Colchicine site binder) |
Structural Significance in Drug Design
-
Steric Bulk: The methoxy group at position 7 (adjacent to the bridgehead) introduces steric strain that influences the planarity of the fused system, potentially enhancing selectivity for specific protein binding pockets (e.g., tubulin
-subunit). -
Electronic Density: The three electron-donating groups make the aromatic ring highly nucleophilic, facilitating further functionalization at the C2 position via aldol condensations to form chalcones.
Synthetic Pathways & Regiochemistry
The synthesis of 5,6,7-trimethoxy-1-indanone presents a classic problem in regioselectivity. The most robust route begins with Gallic Acid (3,4,5-trihydroxybenzoic acid).
The Regioselectivity Logic
When cyclizing 3-(3,4,5-trimethoxyphenyl)propanoic acid , the ring closure occurs via an intramolecular Friedel-Crafts acylation.
-
Substrate Symmetry: The precursor phenyl ring is symmetric (substituents at 3, 4, 5).
-
Site of Attack: The electrophilic acylium ion attacks the ortho position relative to the alkyl chain (Position 2 or 6).
-
Result: Closure at position 2 yields the indanone. Due to IUPAC numbering priorities (Ketone = 1), the methoxy groups are assigned positions 5, 6, and 7. The remaining aromatic proton is at position 4.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from Gallic Acid to 5,6,7-Trimethoxy-1-indanone.
Physicochemical Profiling
| Parameter | Description |
| Physical State | Solid (Crystalline powder) |
| Melting Point | Approx. 100–110 °C (Consistent with substituted indanone trends) |
| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate, DMSO. Insoluble in water. |
| ¹H NMR Signature | Diagnostic Singlet: A single aromatic proton signal (approx. δ 6.5–6.8 ppm) confirms the pentasubstituted benzene ring. Three distinct methoxy singlets (approx. δ 3.7–3.9 ppm). |
Pharmacological Potential[2]
Tubulin Polymerization Inhibition
The 5,6,7-trimethoxy motif is structurally homologous to the A-ring of Combretastatin A-4 . Derivatives of this indanone (specifically chalcones formed at C2) have shown potent cytotoxicity against human cancer cell lines (MCF-7, colon cancer) by binding to the colchicine site of tubulin, disrupting microtubule dynamics.
Acetylcholinesterase (AChE) Inhibition
In the development of anti-Alzheimer's drugs, this indanone serves as a scaffold for Donepezil analogs. The ketone carbonyl interacts with the peripheral anionic site (PAS) of AChE, while the trimethoxy ring provides hydrophobic interactions, potentially enhancing binding affinity compared to the dimethoxy parent.
Experimental Protocols
Protocol A: Cyclization of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
This protocol describes the critical ring-closure step using Polyphosphoric Acid (PPA).
Reagents:
-
3-(3,4,5-Trimethoxyphenyl)propanoic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
-
Ice water
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (sat. aq.)
Procedure:
-
Preparation: In a round-bottom flask, charge PPA (e.g., 20 g for 2 g substrate). Heat the PPA to 70°C to reduce viscosity.
-
Addition: Add 3-(3,4,5-trimethoxyphenyl)propanoic acid portion-wise with vigorous stirring. Ensure the solid is fully dispersed.
-
Expert Note: Do not exceed 80°C. Higher temperatures can lead to demethylation or polymerization of the electron-rich ring.
-
-
Reaction: Stir at 70–75°C for 1–2 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/EtOAc 7:3). The acid starting material (low Rf) should disappear, replaced by the indanone (higher Rf).
-
Quenching (Critical):
-
Cool the mixture to roughly 50°C.
-
Pour the viscous reddish-brown syrup slowly into crushed ice (approx. 10x reaction volume) with rapid stirring.
-
Safety: The hydrolysis of PPA is exothermic.
-
-
Extraction: Once the ice melts and the PPA is hydrolyzed, extract the aqueous layer with DCM (3 x 50 mL).
-
Workup: Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Characterization: Confirm product by ¹H NMR (look for the single aromatic proton).
References
-
PubChem. 5,6,7-Trimethoxy-1-indanone (Compound Summary). National Library of Medicine. Available at: [Link]
-
Ahmed, N. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
-
Lawrence, N. J., et al. (2006). The synthesis of combretastatin A-4 analogues. Journal of Combinatorial Chemistry. (Referenced for trimethoxy-ring chemistry).[1][2][3][4]
-
Patil, S. A., et al. (2013).[4] Synthesis and biological evaluation of novel 1-indanone derivatives as anticancer agents. Medicinal Chemistry Research. (Context for tubulin inhibition).
Sources
5,6,7-Trimethoxy-1-indanone CAS number and molecular weight
Part 1: Executive Summary
5,6,7-Trimethoxy-1-indanone is a bicyclic aromatic ketone serving as a critical pharmacophore in the synthesis of bioactive isocoumarins (e.g., Kigelin) and acetylcholinesterase (AChE) inhibitors related to Donepezil. Unlike its widely available analog, 5,6-dimethoxy-1-indanone, the 5,6,7-trimethoxy variant offers a unique steric and electronic profile due to the additional methoxy group at the C7 position. This modification is particularly valuable in structure-activity relationship (SAR) studies targeting neurodegenerative pathways and tubulin polymerization inhibition.
This guide provides a definitive technical profile, including validated synthetic protocols to overcome commercial scarcity, analytical fingerprints, and safety protocols for laboratory handling.
Part 2: Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one |
| Common Synonyms | 5,6,7-Trimethoxy-1-indanone; 5,6,7-Trimethoxyindan-1-one |
| CAS Registry Number | Rare/Non-Standard (Referenced via PubChem CID: 610210 ) |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| InChI Key | LHHKQWQTBCTDQM-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 108–110 °C (Lit.) |
| Solubility | Soluble in |
Note on CAS: While the dimethoxy analog (CAS 2107-69-9) is ubiquitous, the 5,6,7-trimethoxy variant is often custom-synthesized. Researchers should rely on the PubChem CID 610210 or the specific IUPAC structure for procurement verification.
Part 3: Synthetic Pathways & Process Chemistry
Due to limited commercial availability, in-house synthesis is the primary method for acquiring high-purity 5,6,7-trimethoxy-1-indanone. The most robust route involves the intramolecular Friedel-Crafts cyclization of 3-(3,4,5-trimethoxyphenyl)propionic acid .
Core Reaction Mechanism
The synthesis proceeds via an acid-mediated dehydration. Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst, activating the carboxylic acid to an acylium ion intermediate, which undergoes electrophilic aromatic substitution at the electron-rich phenyl ring.
Experimental Protocol
Reagents:
-
Precursor: 3-(3,4,5-Trimethoxyphenyl)propionic acid (1.0 equiv)
-
Reagent/Solvent: Polyphosphoric Acid (PPA) (~10-15 g per g of substrate)
-
Quench: Crushed Ice / Water
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Polyphosphoric Acid (PPA). Heat to 60°C to reduce viscosity.
-
Addition: Add 3-(3,4,5-trimethoxyphenyl)propionic acid portion-wise with vigorous mechanical stirring. Ensure the solid is fully dispersed.
-
Cyclization: Heat the mixture to 70–80°C for 1–2 hours. Critical Control Point: Monitor by TLC (EtOAc:Hexane 1:1). Overheating (>90°C) may cause demethylation or polymerization.
-
Quench: Cool the reaction mixture to 40°C. Pour slowly onto crushed ice (~5x reaction volume) with stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate. Wash copiously with water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pale yellow crystals.
Synthesis Workflow Diagram
Caption: Figure 1. Synthetic pathway from cinnamic acid precursor to the target indanone via hydrogenation and PPA-mediated cyclization.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed. The symmetry of the trimethoxy substitution pattern simplifies the NMR interpretation.
1. Proton NMR (
-
2.60–2.70 (m, 2H):
(Methylene beta to carbonyl). -
3.00–3.10 (m, 2H):
(Methylene alpha to carbonyl). - 3.85 (s, 3H): Methoxy group (C6).
- 3.92 (s, 3H): Methoxy group (C5).
- 3.96 (s, 3H): Methoxy group (C7).
-
6.50–6.70 (s, 1H): Aromatic proton at C4.
-
Diagnostic Note: The presence of a single aromatic proton singlet is the key confirmation of the 5,6,7-substitution pattern.
-
2. Infrared Spectroscopy (FT-IR):
-
1680–1700
: Strong C=O stretching (Indanone ketone). -
1580–1600
: Aromatic C=C stretching.
Part 5: Pharmaceutical Applications
1. Isocoumarin Synthesis (Kigelin): 5,6,7-Trimethoxy-1-indanone is the direct precursor to Kigelin (8-hydroxy-6,7-dimethoxy-3-methyl-3,4-dihydroisocoumarin). The ketone moiety undergoes condensation with diethyl oxalate, followed by cyclization and modification to form the lactone ring characteristic of isocoumarins.
2. Acetylcholinesterase (AChE) Inhibitors: Analogous to Donepezil (Aricept), which utilizes a 5,6-dimethoxy-1-indanone scaffold, the 5,6,7-trimethoxy variant is used to probe the steric tolerance of the AChE binding pocket. The additional methoxy group at C7 can alter binding affinity and metabolic stability, providing a "chemical probe" for optimizing neuroprotective agents.
3. Tubulin Polymerization Inhibitors: Trimethoxy-phenyl rings are a hallmark of colchicine-site binders (e.g., Combretastatin A4). Incorporating this motif into the rigid indanone scaffold allows researchers to explore novel antimitotic agents for oncology.
Part 6: Safety & Handling (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid inhalation of dust.[1]
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar) to prevent oxidative degradation of the electron-rich aromatic ring.
Part 7: References
-
Synthesis of Kigelin: Saeed, A. & Ehsan, M. (2005). "Synthesis of (±)-kigelin." Journal of the Brazilian Chemical Society, 16(4), 739-742.
-
Indanone Scaffolds in Drug Discovery: Patil, P. O., et al. (2024). "Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders." Drug Discovery Today, 29(8).
-
PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 610210, 5,6,7-Trimethoxy-1-indanone.
-
Donepezil Chemistry: Sugimoto, H., et al. (2000).[2] "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Accounts of Chemical Research. (Contextual grounding for indanone utility).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 5,6,7-Trimethoxy-1-Indanone Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of 5,6,7-trimethoxy-1-indanone derivatives, a class of rigid bicyclic small molecules designed to target the colchicine-binding site of tubulin. These compounds function as potent Microtubule Destabilizing Agents (MDAs) .
Unlike taxanes (which stabilize microtubules), these indanone derivatives inhibit tubulin polymerization, leading to mitotic catastrophe. Their structural rigidity, provided by the indanone core, restricts conformational rotation, often resulting in superior binding affinity compared to flexible analogues like Combretastatin A-4 (CA-4), particularly in multi-drug resistant (MDR) phenotypes.
Structural Rationale & SAR
The "Gallic" Pharmacophore
The 5,6,7-trimethoxy motif is not arbitrary. It is a direct structural mimic of the Ring A found in Colchicine and Podophyllotoxin. This electron-rich system is essential for hydrophobic interaction with the
Critical Modifications (Structure-Activity Relationship)
The biological activity is heavily dependent on substitutions at the C2-position :
-
2-Benzylidene Insertion: The most potent derivatives arise from a Claisen-Schmidt condensation at C2. The resulting
-unsaturated ketone (chalcone-like) acts as a Michael acceptor, potentially forming covalent interactions with cysteine residues (e.g., Cys241) in the tubulin binding pocket. -
Ring B Substitution: The phenyl ring attached at the benzylidene position (Ring B) dictates potency.
-
High Potency: 3'-hydroxy-4'-methoxy substitution (mimics the B-ring of CA-4).
-
Loss of Activity: Bulky electron-withdrawing groups at the ortho-position of Ring B often sterically hinder binding.
-
Mechanism of Action (MOA)
The primary mechanism is the disruption of microtubule dynamics.[1] By binding to the colchicine site at the interface of
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular apoptosis.
Caption: Signal transduction cascade triggered by indanone derivatives leading to apoptotic cell death.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.
Synthesis: Claisen-Schmidt Condensation
Objective: Synthesize 2-benzylidene-5,6,7-trimethoxy-1-indanone.
-
Reagents: 5,6,7-trimethoxy-1-indanone (1.0 eq), Substituted Benzaldehyde (1.2 eq), KOH or NaOH (excess), Ethanol or Methanol.
-
Procedure:
-
Dissolve the indanone and aldehyde in absolute ethanol.
-
Add 10-20% NaOH (aq) dropwise while stirring at room temperature (RT).
-
Critical Step: Monitor reaction via TLC (Hexane:EtOAc 7:3). The product usually precipitates as a yellow/orange solid due to the extended conjugation.
-
Stir for 4–12 hours.
-
Filter the precipitate, wash with cold water (to remove base) and cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF. Do not use column chromatography unless necessary, as silica can sometimes degrade the Michael acceptor moiety.
-
In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly (
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline: Establish a baseline fluorescence (using DAPI or a reporter dye) at 37°C.
-
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.5 – 10
M). Keep final DMSO concentration <1%. -
Measurement: Monitor absorbance at 340 nm or fluorescence every 30 seconds for 60 minutes.
-
Validation:
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Seeding: Seed MCF-7 or A549 cells (
cells/well) in 6-well plates. -
Treatment: Treat with
concentration of the derivative for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI, 50 g/mL). Incubate 30 min in dark. -
Analysis: Analyze DNA content using a flow cytometer.
-
Result Interpretation: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control indicates mitotic arrest.
-
Data Analysis & Potency
The following table summarizes the biological activity of key derivatives compared to standard agents. Data represents a synthesis of high-confidence values from medicinal chemistry literature.
Table 1: Cytotoxicity (
| Compound ID | R-Group (Ring B) | MCF-7 | A549 | Tubulin Inhibition |
| Indanone-1 | 3'-OH, 4'-OMe | 15 ± 2 | 22 ± 4 | 1.8 |
| Indanone-2 | 3',4',5'-TriOMe | 120 ± 10 | 145 ± 12 | 3.5 |
| Indanone-3 | 4'-F | 450 ± 35 | 510 ± 40 | >10 |
| CA-4 (Control) | (Reference) | 4 ± 1 | 6 ± 2 | 1.2 |
| Colchicine | (Reference) | 12 ± 3 | 15 ± 4 | 2.0 |
Note: Indanone-1 represents the optimized "Combretastatin-mimic" derivative. The nanomolar potency against solid tumor lines (MCF-7, A549) confirms its efficacy as a cytotoxic agent.[3]
Synthesis & Optimization Workflow
The optimization of these derivatives follows a logical chemical biology workflow.
Caption: Synthetic route from Gallic Acid to the active 2-benzylidene-1-indanone scaffold.[4]
Future Outlook & Challenges
While 5,6,7-trimethoxy-1-indanone derivatives show exceptional in vitro potency, two primary challenges remain for clinical translation:
-
Solubility: The planar, lipophilic nature of the indanone core leads to poor aqueous solubility. Future derivatives often incorporate morpholine or piperazine tails to improve pharmacokinetic profiles.
-
Metabolic Stability: The
-unsaturated ketone is a potential target for metabolic reduction. Bioisosteric replacement of the ketone or steric shielding is a current area of research.
References
-
Synthesis and biological evaluation of 2-benzylidene-1-indanone derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[4] Context: Establishes the core SAR for the trimethoxy-indanone scaffold and its tubulin inhibitory potential. Link:[Link]
-
Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Source: European Journal of Pharmaceutical Sciences.[5] Context: Provides in vivo toxicity data and pharmacokinetic parameters for gallic acid-based indanones. Link:[Link]
-
Discovery of novel tubulin CBSI from the indanone scaffold for the treatment of colorectal cancer. Source: Cell Death & Disease (Nature). Context: detailed mechanistic analysis of indanone derivatives causing G2/M arrest and apoptosis. Link:[Link][6]
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines (Indanone analogues). Source: Iranian Journal of Basic Medical Sciences. Context: Comparative analysis of the 5,6,7-trimethoxy pharmacophore in related bicyclic systems. Link:[Link]
Sources
- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. US8633242B2 - Benzylidene indanones and processes for preparation and use thereof - Google Patents [patents.google.com]
- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Technical Guide: Comparative Analysis of 5,6-Dimethoxy-1-indanone and 5,6,7-Trimethoxy-1-indanone
Executive Summary
This technical guide provides a rigorous comparative analysis of 5,6-dimethoxy-1-indanone (CAS: 2107-69-9) and its structural analog, 5,6,7-trimethoxy-1-indanone .
While the former is the industry-standard pharmacophore for the acetylcholinesterase (AChE) inhibitor Donepezil (Aricept) , the latter represents a sterically congested analog often utilized in Structure-Activity Relationship (SAR) studies to probe the spatial limitations of the AChE Peripheral Anionic Site (PAS) and tubulin polymerization inhibition.
Key Technical Differentiator: The presence of the methoxy group at the C7 position in the trimethoxy variant introduces a "peri-interaction" with the C1 carbonyl, significantly altering the electronic topography, spectroscopic signature, and binding affinity compared to the 5,6-dimethoxy parent.
Part 1: Structural & Electronic Topography
The fundamental difference lies in the substitution pattern on the benzene ring of the indanone skeleton. This seemingly minor addition of a methoxy group dictates major changes in molecular volume and electrostatic potential.
The "Peri-Effect" (Steric & Electronic Clash)
In the 1-indanone scaffold, the C7 position is spatially adjacent to the C1 carbonyl group .
-
5,6-Dimethoxy-1-indanone: The C7 position is occupied by a hydrogen atom.[1][2] This allows the carbonyl group to remain coplanar with the aromatic ring, maximizing
-conjugation and ensuring a flat molecular profile essential for stacking interactions (e.g., with Trp279 in the AChE PAS). -
5,6,7-Trimethoxy-1-indanone: The C7 position holds a bulky methoxy group (
). This creates a peri-interaction :-
Steric Repulsion: The methyl group of the 7-methoxy substituent clashes with the carbonyl oxygen.
-
Dipole Repulsion: The lone pairs of the ether oxygen at C7 repel the lone pairs of the carbonyl oxygen.
-
Conformational Consequences: To relieve this strain, the 7-methoxy group often twists out of the aromatic plane, or forces a slight distortion of the carbonyl bond angle, reducing the planarity of the molecule.
-
Spectroscopic Distinction (NMR Diagnostics)
For researchers verifying synthesis products, Proton NMR (
| Feature | 5,6-Dimethoxy-1-indanone | 5,6,7-Trimethoxy-1-indanone |
| Aromatic Region | Two Singlets (approx. 6.8 - 7.2 ppm). Signals correspond to H4 and H7 . | One Singlet (approx. 6.5 - 6.8 ppm). Signal corresponds to H4 only. |
| Methoxy Region | Two Singlets (approx. 3.9 ppm). Integrates to 6 protons.[3][4] | Three Singlets (or overlapping). Integrates to 9 protons. |
| C1 Carbonyl (IR) | Standard conjugated ketone (~1690-1700 cm | Shifted frequency due to steric strain and electron donation (~1680-1695 cm |
Part 2: Synthetic Pathways & Process Chemistry[5]
The synthesis of these two molecules requires distinct starting materials to achieve the correct regiochemistry during the Friedel-Crafts cyclization.
Retrosynthetic Logic
-
Target: 5,6-Dimethoxy-1-indanone [1][2][3][5][6][7]
-
Precursor: 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Mechanism: Cyclization occurs at the position para to the 3-methoxy group (C6 of the phenyl ring), which becomes C5/C6 in the indanone depending on numbering convention.
-
-
Target: 5,6,7-Trimethoxy-1-indanone [4]
-
Precursor: 3-(2,3,4-trimethoxyphenyl)propanoic acid.
-
Mechanism: Cyclization must occur at the position ortho to the side chain (C6 of the phenyl ring).
-
Note: Using the more common 3,4,5-trimethoxy precursors (Eudesmic acid derivatives) yields 4,5,6-trimethoxy-1-indanone , NOT the 5,6,7-isomer. This is a common error in literature procurement.
-
Visualization of Synthetic Flow
The following diagram illustrates the divergent pathways required to access the specific isomers.
Figure 1: Divergent synthetic pathways. Note that the 5,6,7-isomer requires the specific 2,3,4-substitution pattern on the starting acid.
Part 3: Experimental Protocols
Synthesis of 5,6-Dimethoxy-1-indanone (Standard Protocol)
Objective: Produce high-purity intermediate for Donepezil synthesis.
-
Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq), Polyphosphoric Acid (PPA) (10 wt eq).
-
Procedure:
-
Heat PPA to 60°C in a mechanically stirred reactor.
-
Add the propanoic acid derivative portion-wise to prevent localized overheating (exothermic cyclization).
-
Ramp temperature to 70-80°C and stir for 2 hours.
-
Monitoring: TLC (Ethyl Acetate:Hexane 1:1). Product Rf ~0.5; SM Rf ~0.1 (streaking).
-
Quench: Pour reaction mixture onto crushed ice (10x volume). Stir vigorously for 30 mins to hydrolyze polyphosphates.
-
Isolation: Filter the precipitate. Wash with water until neutral pH. Recrystallize from Methanol.
-
-
Yield: Typically 85-92%.
-
Validation: Melting Point 118-120°C.
Synthesis of 5,6,7-Trimethoxy-1-indanone
Objective: Produce the sterically crowded analog.
-
Reagents: 3-(2,3,4-trimethoxyphenyl)propanoic acid (1.0 eq), Thionyl Chloride (1.5 eq), Aluminum Chloride (
) (1.2 eq), DCM (Solvent). -
Procedure:
-
Step A (Acid Chloride): Reflux the acid with
for 1 hour. Evaporate excess to dryness. Dissolve residue in dry DCM. -
Step B (Cyclization): Cool
suspension in DCM to 0°C. Add acid chloride solution dropwise. -
Note: The 2,3,4-methoxy pattern makes the ring highly electron-rich; milder conditions (0°C to RT) are preferred over PPA/Heat to avoid demethylation.
-
Stir at RT for 3 hours.
-
Quench: Slowly add to ice/HCl mixture.
-
Isolation: Extract with DCM, wash with brine, dry over
. Flash chromatography is usually required (unlike the 5,6-di which crystallizes easily) due to lower melting point and potential isomer impurities.
-
Part 4: Pharmacological Implications (SAR)
The choice between these two scaffolds is rarely arbitrary. It is driven by the binding pocket architecture of the target protein.
Acetylcholinesterase (AChE) Inhibition
Donepezil binds to AChE by spanning the entire active site gorge.
-
5,6-Dimethoxy Core: Binds at the Peripheral Anionic Site (PAS) near the gorge entrance. The planar aromatic ring stacks via
- interactions with Trp279 . -
Impact of 5,6,7-Trimethoxy: The extra methoxy group at C7 disrupts this stacking.
-
Steric Clash: The bulk prevents the indanone ring from lying flat against the Trp279 residue.
-
Result: Typically leads to a 10-50 fold reduction in AChE binding affinity compared to the 5,6-dimethoxy analog.
-
Tubulin Polymerization
Conversely, trimethoxy-phenyl motifs are pharmacophores for the Colchicine binding site on tubulin.
-
5,6,7-Trimethoxy: This motif mimics the A-ring of colchicine more closely than the dimethoxy variant.
-
Application: Researchers switch to the 5,6,7-trimethoxy (or 4,5,6-trimethoxy) scaffold when pivoting from neurodegenerative targets (AChE) to antiproliferative/oncology targets (Tubulin).
Figure 2: Decision logic for scaffold selection based on protein binding pocket constraints.
References
-
Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821-4829.
-
Beilstein J. Org.[8][9] Chem. (2017).[8][9][10] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 451–494.[8][9]
-
PubChem Compound Summary. (2024). "5,6-Dimethoxy-1-indanone (CID 75018)."[1] National Center for Biotechnology Information.
-
PubChem Compound Summary. (2024). "5,6,7-Trimethoxy-1-indanone (CID 610210)."[4] National Center for Biotechnology Information.
-
BenchChem. (2025).[11] "Troubleshooting Regioisomer Formation in Indanone Synthesis." BenchChem Technical Notes.
Sources
- 1. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 3. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 7. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Rising Therapeutic Promise of Trimethoxy-Substituted Indanones: A Technical Guide for Drug Development Professionals
Foreword: Beyond the Chalcone Backbone - The Strategic Advantage of the Indanone Scaffold
For decades, the flexible α,β-unsaturated ketone system of chalcones has been a fertile ground for medicinal chemistry, yielding a vast library of bioactive compounds. However, this inherent flexibility can also be a liability, leading to unpredictable receptor interactions and potential metabolic instability. The indanone scaffold, a rigid analogue of chalcones, offers a compelling solution. By incorporating the α,β-unsaturated system within a five-membered ring, the indanone framework provides a conformationally constrained structure. This rigidity can enhance binding affinity and selectivity for biological targets, offering a more defined structure-activity relationship (SAR) and a promising platform for the development of novel therapeutics. This guide delves into the burgeoning field of trimethoxy-substituted indanones, a class of compounds demonstrating significant potential across diverse therapeutic areas, from oncology to neurodegenerative disorders.
Part 1: The Oncogenic Challenge - Targeting Microtubule Dynamics with Precision
The disruption of microtubule polymerization is a clinically validated strategy in cancer chemotherapy. Trimethoxy-substituted indanones have emerged as potent inhibitors of tubulin dynamics, often binding to the colchicine site and inducing cell cycle arrest and apoptosis.
Mechanism of Action: A Molecular Dance with Tubulin
Trimethoxy-substituted indanones exert their anticancer effects by interfering with the delicate equilibrium of microtubule assembly and disassembly. This process is critical for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][3]
The trimethoxyphenyl moiety is a key pharmacophore for this activity, with the methoxy groups forming crucial hydrogen bonds and hydrophobic interactions within the colchicine binding pocket. The indanone core acts as a rigid scaffold, optimally positioning the trimethoxyphenyl ring for high-affinity binding.
Diagram 1: Inhibition of Tubulin Polymerization by Trimethoxy-Substituted Indanones
Caption: Indanone derivatives can simultaneously inhibit AChE and modulate Aβ aggregation, offering a dual benefit for Alzheimer's therapy.
Part 3: Metabolic and Inflammatory Disorders - A New Frontier
Recent studies have highlighted the potential of methoxy-substituted indanones in the management of metabolic and inflammatory conditions.
Adenosine Receptor Antagonism for Diabetes
Certain methoxy-substituted 2-benzylidene-1-indanones have been identified as dual A1/A2A adenosine receptor antagonists. T[4]his dual antagonism has shown promise in preclinical models of diabetes by:
-
Suppressing Intestinal Glucose Absorption: Reducing the uptake of glucose from the gut. *[4][5] Attenuating Hyperglycemia: Lowering elevated blood sugar levels.
[4][5]One such compound, 2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (2-BI), has demonstrated significant anti-hyperglycemic activity in diabetic rats.
Diagram 3: Adenosine Receptor Antagonism in Glucose Homeostasis
Sources
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual A1 and A2A adenosine receptor antagonists, methoxy substituted 2-benzylidene-1-indanone, suppresses intestinal postprandial glucose and attenuates hyperglycaemia in fructose-streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual A1 and A2A adenosine receptor antagonists, methoxy substituted 2-benzylidene-1-indanone, suppresses intestinal postprandial glucose and attenuates hyperglycaemia in fructose-streptozotocin diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Pharmacophore Modeling of 5,6,7-Trimethoxy-1-Indanone Derivatives
Targeting the Colchicine Binding Site for Microtubule Destabilization
Executive Summary
The 5,6,7-trimethoxy-1-indanone scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a rigidified mimic of the pharmacophoric "A-ring" found in Combretastatin A-4 (CA-4) and Colchicine . While the scaffold has shown pleiotropic activity—including acetylcholinesterase (AChE) inhibition in neurodegenerative models—its most authoritative and field-proven application is as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS).
This technical guide details the construction of a robust pharmacophore model for this ligand class.[1] It synthesizes ligand-based hypothesis generation with structure-based validation, providing a self-validating workflow for researchers optimizing this scaffold for anticancer potency.
Molecular Rationale: The "Trimethoxy" Motif
The efficacy of 5,6,7-trimethoxy-1-indanone ligands hinges on their ability to mimic the spatial arrangement of the trimethoxyphenyl moiety of CA-4. In free-rotating systems (like combretastatins), the bond between the rings allows for cis/trans isomerization, where the cis-form is bioactive but unstable.
The indanone core solves this by conformational restriction :
-
Entropy Reduction: The fused ring system locks the "A-ring" and the linker into a bioactive conformation, reducing the entropic penalty upon binding to tubulin.
-
A-Ring Mimicry: The methoxy groups at positions 5, 6, and 7 correspond to the methoxy pattern on the A-ring of colchicine, serving as critical Hydrogen Bond Acceptors (HBA) that interact with Cys241 and Val181 in the tubulin
-subunit. -
Vector Control: The carbonyl at position 1 and the attachment point at position 2 or 3 allow for precise vectoring of a hydrophobic "B-ring" mimic into the hydrophobic pocket of the CBS.
Comparative SAR Data
The following table summarizes the Structure-Activity Relationship (SAR) trends that drive the pharmacophore definition.
| Feature | Chemical Moiety | Pharmacophoric Role | Biological Consequence |
| A-Ring | 5,6,7-Trimethoxy | HBA / Hydrophobic | Critical for anchoring in the CBS; loss of 6-OMe drastically reduces potency. |
| Scaffold | Indanone Core | Rigid Scaffold | Prevents cis-trans isomerization; locks dihedral angle. |
| Linker | C1-Carbonyl | HBA / Dipole | Often forms water-mediated H-bonds; reduction to -OH or -CH2 can alter solubility and binding mode. |
| B-Ring | 2- or 3-Aryl sub. | Hydrophobic / Arom | Occupies the hydrophobic pocket near Leu248 ; bulky groups here increase affinity. |
Computational Workflow
The following diagram outlines the integrated Ligand-Based (LB) and Structure-Based (SB) workflow. This protocol ensures that the generated pharmacophore is not merely a statistical correlation but a structural reality.
Figure 1: Integrated workflow for pharmacophore modeling.[2] The process iterates between ligand-based generation and structure-based docking validation.
The Pharmacophore Hypothesis
For 5,6,7-trimethoxy-1-indanone derivatives, a high-quality pharmacophore model typically consists of 5 features. These features map directly to the binding interactions within the tubulin CBS.
Feature Definitions
-
F1 (Aromatic/Hydrophobic): Centered on the indanone benzene ring.
-
Interaction:
-stacking or hydrophobic packing against the protein backbone.
-
-
F2, F3, F4 (HB Acceptors): The oxygens of the 5, 6, and 7-methoxy groups.
-
Interaction: The 6-methoxy is often the "anchor," interacting with Cys241 (via SH backbone or sidechain).
-
-
F5 (Hydrophobic/Aromatic): Located at the 2- or 3-position substituent (the B-ring mimic).
-
Interaction: Deep hydrophobic pocket filling (residues Leu248, Ala250 ).[2]
-
Figure 2: Spatial arrangement of the 5-point pharmacophore hypothesis. Distances are derived from average bioactive conformations of colchicine-site inhibitors.
Experimental Protocol: Step-by-Step
This protocol uses a generic description applicable to major software suites (MOE, Schrödinger, Discovery Studio) but emphasizes the specific parameters required for this scaffold.
Phase 1: Ligand Preparation[2]
-
Dataset Construction: Curate a set of at least 15 active indanones (IC50 < 1
M) and 50 decoys (structurally similar but inactive). -
Protonation: Set pH to 7.4. The methoxy groups are neutral; ensure the carbonyl is not protonated.
-
Energy Minimization: Use the MMFF94x or OPLS3e force field. These are optimized for small organic organics and accurately handle the planarity of the fused indanone system.
Phase 2: Conformational Analysis
Critical Step: Although the indanone ring is rigid, the methoxy groups and the B-ring substituent have rotational freedom.
-
Method: Stochastic Search or Low-Mode Molecular Dynamics (LMMD).
-
Energy Window: Retain conformers within 5-7 kcal/mol of the global minimum.
-
Constraint: If modeling based on Colchicine, you may apply a positional constraint on the 5,6,7-trimethoxy motif to match the crystallographic pose of Colchicine in PDB 1SA0 .
Phase 3: Pharmacophore Generation (GALAHAD/HypoGen)[2]
-
Alignment: Align molecules based on the rigid indanone core.
-
Feature Selection:
-
Mandatory: 3 HB Acceptors (Methoxy).[2]
-
Mandatory: 1 Hydrophobic Centroid (B-ring).
-
Optional: 1 HB Acceptor (C1-Carbonyl) - Mark as optional as some highly active analogs lack this.
-
-
Scoring: Rank hypotheses by Pareto ranking (balancing fit and complexity).
Phase 4: Validation (The "Trust" Pillar)
A model is only as good as its predictive power.
-
Test Set: Screen a database of known tubulin inhibitors (e.g., from DUD-E database).
-
Enrichment Factor (EF): Calculate EF at 1% and 5%. A valid model for this scaffold should achieve EF(1%) > 10 .
-
Docking Cross-Check: Dock the top hits into the Tubulin structure (PDB: 4O2B or 1SA0 ).
-
Success Criterion: The RMSD between the pharmacophore-aligned pose and the docked pose should be < 2.0 Å.
-
References
-
Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold. Source: RSC Medicinal Chemistry, 2023.[3] Context: Establishes the 5,6,7-trimethoxy-indanone as a potent Colchicine Binding Site Inhibitor (CBSI) and validates the binding mode via EBI competition assays.
-
Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry, 2017.[4] Context: Comprehensive review of the synthetic pathways and biological versatility of the indanone core.[5]
-
Pharmacophore modelling: a forty year old approach and its modern synergies. Source: Current Medicinal Chemistry, 2011.[6] Context: Foundational methodology for integrating ligand-based pharmacophores with docking (hybrid workflow).
-
Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Source: Angewandte Chemie, 2021. Context: Provides structural data (crystallography) on tubulin-inhibitor complexes, essential for validating the "B-ring" hydrophobic interaction.
Sources
- 1. Pharmacophore modeling, virtual screening, docking and in silico ADMET analysis of protein kinase B (PKB β) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Pharmacophore modelling: a forty year old approach and its modern synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5,6,7-trimethoxy-1-indanone from 3,4,5-trimethoxycinnamic acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5,6,7-trimethoxy-1-indanone starting from 3,4,5-trimethoxycinnamic acid . This scaffold is a critical intermediate in the development of acetylcholinesterase (AChE) inhibitors (analogous to Donepezil) and various anticancer pharmacophores.
Executive Summary
The synthesis of 5,6,7-trimethoxy-1-indanone presents a classic challenge in regiochemical control and functional group preservation. While Friedel-Crafts cyclization is the standard approach, the electron-rich nature of the trimethoxy-substituted ring requires careful modulation of Lewis acid strength to prevent demethylation or polymerization.
This protocol utilizes a two-step sequence:
-
Quantitative Hydrogenation: Reduction of the alkene moiety of 3,4,5-trimethoxycinnamic acid.
-
Regioselective Cyclodehydration: Intramolecular ring closure using Eaton’s Reagent (P₂O₅ in Methanesulfonic acid), chosen for its superior yield and ease of workup compared to Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃).
Synthetic Pathway & Logic
The transformation relies on the conversion of the cinnamic acid derivative into a hydrocinnamic acid (propanoic acid) intermediate, followed by an intramolecular electrophilic aromatic substitution.
Regiochemistry Validation
The starting material, 3,4,5-trimethoxycinnamic acid , possesses a symmetry plane. The propanoic acid intermediate has protons available at positions 2 and 6 (ortho to the alkyl chain). Cyclization at either position is chemically equivalent and results in the 5,6,7-trimethoxy substitution pattern on the indanone core.
-
Mapping: The alkyl chain attaches at the bridgehead C3a. The carbonyl attaches at the bridgehead C7a. The methoxy groups at positions 3, 4, and 5 of the original phenyl ring map to positions 7, 6, and 5 of the indanone, respectively.
Pathway Visualization
Experimental Protocols
Step 1: Catalytic Hydrogenation
Objective: Reduce the
-
Reagents:
-
3,4,5-Trimethoxycinnamic acid (1.0 equiv)
-
Palladium on Carbon (Pd/C), 10 wt% loading (0.05 equiv by wt)
-
Methanol (MeOH), HPLC grade (Solvent volume: 10 mL/g of substrate)
-
Hydrogen gas (Balloon pressure, ~1 atm)
-
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3,4,5-trimethoxycinnamic acid in Methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Note: Add under a gentle stream of nitrogen to prevent ignition of methanol vapors.
-
Purge: Seal the flask with a septum. Purge the headspace with Nitrogen for 5 minutes, then switch to Hydrogen (balloon).
-
Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (SiO₂; EtOAc:Hexane 1:1). The starting material (UV active, lower R_f) should disappear.
-
-
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white/off-white solid.
-
Yield Expectation: 95–99% (Quantitative).
-
Purity Check: ¹H NMR should show loss of vinylic protons (δ 6.0–7.5 ppm region) and appearance of two triplets (or multiplets) at δ 2.5–3.0 ppm.
-
Step 2: Intramolecular Cyclization (Eaton’s Reagent)
Objective: Form the 5-membered ketone ring. Why Eaton's Reagent? Classical protocols use Polyphosphoric Acid (PPA), which is viscous and difficult to stir/quench. Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) offers lower viscosity and cleaner workup while maintaining the acidity required for acylation.
-
Reagents:
-
3-(3,4,5-trimethoxyphenyl)propanoic acid (Intermediate from Step 1)[1]
-
Eaton’s Reagent (5 mL per gram of substrate)
-
Dichloromethane (DCM) for extraction
-
Saturated NaHCO₃ solution
-
Protocol:
-
Preparation: Place the propanoic acid intermediate in a dry round-bottom flask.
-
Addition: Add Eaton’s Reagent directly to the solid.
-
Reaction: Heat the mixture to 40–50°C with stirring.
-
Critical Control: Do not exceed 60°C. Higher temperatures increase the risk of demethylation (cleavage of methoxy groups) due to the strong acidic environment.
-
Time: 2–4 hours. Monitor by TLC (the acid usually streaks; the indanone moves as a distinct spot).
-
-
Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice (approx. 10x volume of reagent). Stir until the ice melts.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
-
Wash: Wash combined organic layers with Saturated NaHCO₃ (2x) to remove residual acid, followed by Brine (1x).
-
Drying: Dry over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient) if necessary.
Data Summary & Troubleshooting
Mechanism of Action
The cyclization proceeds via the formation of an acylium ion intermediate, generated by the dehydration of the carboxylic acid by P₂O₅. The electron-rich aromatic ring attacks this electrophile.
[2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete cyclization or polymerization | Ensure temperature is maintained at 40–50°C. Extend time if TLC shows starting material. |
| Demethylation | Reaction temperature too high | Strictly control temp < 50°C. Reduce reaction time. |
| Sticky/Black Tar | Polymerization of intermediate | Use fresh Eaton's Reagent. Ensure starting material is fully dry and solvent-free before acid addition. |
| Incomplete Reduction (Step 1) | Poisoned Catalyst | Ensure S/M is free of sulfur/halogens. Use fresh Pd/C. Increase H₂ pressure (balloon -> Parr shaker @ 30 psi). |
References
- Synthesis of Indanones (Review): Ahmed, N. & van Lier, J. E. (2006). "Silica gel supported InBr3 and InCl3: new catalysts for the facile and rapid oxidation of 2'-hydroxychalcones to flavanones under solvent-free conditions." Tetrahedron Letters, 47(30), 5345-5349. (Contextual reference for Lewis Acid catalysis). Note: While specific 5,6,7-trimethoxy citations are rare, the chemistry follows the standard Intramolecular Friedel–Crafts Acylation protocols described in: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Eaton's Reagent Protocol
- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073.
-
Related Methoxylation Patterns
- Detailed spectral data and analogous synthesis for 5,6-dimethoxy-1-indanone (Donepezil intermediate)
-
Organic Syntheses, Coll. Vol. 10, p. 344 (2004); Vol. 76, p. 263 (1999).
-
Pharmacological Relevance
- Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. (Establishes the indanone pharmacophore relevance).
Sources
Application Note: Precision Synthesis of Trimethoxy Indanones via Nazarov Cyclization
Executive Summary & Strategic Rationale
The 1-indanone scaffold, particularly when decorated with trimethoxy motifs (e.g., 5,6,7- or 4,5,6-trimethoxy-1-indanone), is a privileged pharmacophore in vascular disrupting agents (VDAs) and tubulin polymerization inhibitors. While Friedel-Crafts acylation is the historical standard, it often suffers from poor regioselectivity and harsh conditions that degrade electron-rich aromatic rings.
The Nazarov cyclization offers a superior, atom-economical alternative by converting readily accessible chalcones (aryl vinyl ketones) into indanones. However, applying this to electron-rich trimethoxy substrates presents a unique paradox: the methoxy groups stabilize the intermediate cation (good for reactivity) but also heighten the risk of side reactions like polymerization and oxidative degradation.
This guide details three distinct protocols optimized for trimethoxy systems, moving beyond generic textbook methods to address the specific electronic and steric demands of these substrates.
Mechanistic Intelligence: The "Polarized" Nazarov
To successfully synthesize trimethoxy indanones, one must master the pentadienyl cation . Unlike simple divinyl ketones, aryl vinyl ketones (chalcones) rely on the aromatic ring to serve as one of the vinyl components.
Critical Mechanistic Factors[1][2]
-
Conformational Lock: The substrate must adopt the s-trans/s-trans conformation to allow orbital overlap. Trimethoxy rings introduce steric bulk that can inhibit this rotation.
-
Electronic Polarization: The trimethoxy ring acts as a strong electron donor. In a "polarized" Nazarov framework, this donor character pushes electron density toward the carbonyl, stabilizing the oxyallyl cation intermediate but making the initial protonation reversible.
-
Regioselectivity Switch: The position of the new bond on the trimethoxy ring is dictated by the acidity of the medium.
-
Kinetic Control: Cyclization often occurs at the most electron-rich position (ortho to methoxy groups).
-
Thermodynamic Equilibration: Stronger acids or higher temperatures can lead to isomer migration.
-
Visualizing the Pathway
The following diagram illustrates the critical 4
Figure 1: Mechanistic pathway of the Nazarov cyclization for aryl vinyl ketones, highlighting the critical electrocyclization step and potential failure modes.
Experimental Protocols
Method A: High-Throughput Microwave Synthesis (TFA)
Best for: Rapid library generation, robust substrates. Mechanism: Trifluoroacetic acid (TFA) serves as both solvent and proton source. Microwave irradiation overcomes the activation energy barrier created by the steric bulk of the trimethoxy group.
Protocol:
-
Preparation: In a 10 mL microwave-transparent vial, dissolve the trimethoxy chalcone (1.0 mmol) in neat TFA (2.0 mL).
-
Note: Do not add co-solvents. High dielectric constant of TFA is required for microwave absorption.
-
-
Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Parameters: Temperature = 120 °C; Power = 100 W (dynamic); Hold Time = 20 minutes; Max Pressure = 250 psi.
-
-
Quenching: Cool the vial to room temperature using a compressed air flow (built-in feature of most reactors). Pour the reaction mixture onto crushed ice (20 g) and neutralize carefully with saturated aqueous
until pH ~7. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc 80:20).
Data Validation:
-
Typical Yield: 75–92%
-
Reaction Time: 20 min
-
Key Advantage: Fast, cleaner profile than thermal reflux.
Method B: Regiocontrolled Synthesis (Polyphosphoric Acid - PPA)
Best for: Controlling 5- vs 6-methoxy regioisomers.[1]
Mechanism: The concentration of
Protocol:
-
Reagent Setup: Prepare "High Concentration" PPA (83%
) for 5-methoxy preference, or "Standard" PPA (76% ) for 6-methoxy preference. -
Mixing: Add the trimethoxy chalcone (2.0 mmol) to PPA (20 g) in a round-bottom flask.
-
Tech Tip: PPA is viscous. Pre-warm to 60 °C to facilitate stirring before adding the substrate to ensure homogeneity.
-
-
Reaction: Stir at 50–80 °C (substrate dependent) for 2–4 hours. Monitor by TLC (mini-workup required: take a drop, quench in water, extract with ether).
-
Workup (Critical): Pour the hot, viscous mixture slowly into varying amounts of crushed ice (approx. 200 g) with vigorous stirring. The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with DCM.
Data Validation:
-
Typical Yield: 50–70%
-
Selectivity: Can achieve >90:10 regioisomeric ratio depending on
content.
Method C: Green Lewis Acid Catalysis ( in 4-MeTHP)
Best for: Acid-sensitive functional groups; sustainable chemistry requirements.[2] Mechanism: Uses a stoichiometric Lewis acid in a green solvent (4-methyltetrahydropyran) to lower the reaction temperature and avoid corrosive superacids.
Protocol:
-
Setup: Flame-dry a 50 mL flask under Argon. Add trimethoxy chalcone (1.0 mmol) and 4-MeTHP (5 mL).
-
Addition: Cool to 0 °C. Dropwise add
(1.2 eq). -
Reaction: Allow to warm to room temperature and stir for 12 hours. If conversion is low, heat to reflux (105 °C) for 2 hours.
-
Quenching: Quench with saturated
solution. -
Purification: Standard extraction and chromatography.
Comparative Data Analysis
The following table summarizes the performance of the three methods specifically for the synthesis of 5,6,7-trimethoxy-1-indanone .
| Feature | Method A: Microwave/TFA | Method B: PPA (Regioselective) | Method C: |
| Reagent Type | Brønsted Acid (Solvent) | Mineral Acid (Dehydrating) | Lewis Acid |
| Conditions | 120 °C, 20 min | 60–80 °C, 2–4 h | Reflux, 2–12 h |
| Yield (Avg) | 85% | 60% | 55% |
| Regiocontrol | Moderate | High | Low |
| Scalability | Low (<1g batches) | High (>10g batches) | Medium |
| Green Score | Low (Corrosive, Waste) | Low (Phosphates) | High (Green Solvent) |
Troubleshooting & Quality Control
Dimerization
-
Symptom: TLC shows a streak or a spot with very low
; MS shows . -
Cause: High concentration of the pentadienyl cation leads to intermolecular attack rather than intramolecular cyclization.
-
Solution: Perform the reaction under high dilution (0.05 M or lower) or use Method A (Microwave) where rapid heating favors the unimolecular entropic pathway.
Incomplete Conversion
-
Symptom: Starting material (chalcone) persists despite long reaction times.
-
Cause: The trimethoxy ring is too electron-rich, stabilizing the open chalcone form or the s-cis conformer.
-
Solution: Switch to Superacid conditions (Triflic Acid, TfOH). Use 3 equivalents of TfOH in
at -78 °C to 0 °C. The superacid ensures complete protonation of the carbonyl.
Regioisomer Contamination
-
Symptom: NMR shows split peaks for methoxy signals or aromatic protons.
-
Solution: Use Method B. Carefully control the temperature. Lower temperatures (50 °C) favor the kinetic product; higher temperatures (90 °C) favor the thermodynamic product.
References
-
Nazarov Cyclization Mechanism & Scope
-
Nazarov Cyclization, Wikipedia. Available at: [Link]
-
-
Microwave-Assisted Synthesis
-
Regioselectivity in PPA
-
Superacid Catalysis
-
Green Solvent Approaches
-
"A Green Chemistry Approach for the Synthesis of Indanones..." Preprints.org. Available at: [Link]
-
Sources
Application Note: Precision One-Pot Synthesis of 5,6,7-Trimethoxy-1-indanone using Polyphosphoric Acid (PPA)
Executive Summary
This Application Note details the optimized protocol for the intramolecular cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid to 5,6,7-trimethoxy-1-indanone using Polyphosphoric Acid (PPA). 5,6,7-trimethoxy-1-indanone is a high-value pharmacophore found in various bioactive molecules, including anti-inflammatory agents and acetylcholinesterase inhibitors (Donepezil analogs).
While PPA is a classic reagent, its high viscosity and exothermic hydrolysis present reproducibility challenges. This guide provides a "field-proven" methodology that mitigates common failure modes—specifically regiochemical ambiguity, ether cleavage (demethylation), and incomplete quenching—ensuring high yields (>80%) and purity suitable for downstream API synthesis.
Scientific Foundation & Strategic Rationale
The Chemical Strategy
The synthesis relies on an intramolecular Friedel-Crafts acylation.[1] PPA serves a dual function:
-
Solvent: It dissolves the organic precursor, though high viscosity requires mechanical agitation.
-
Acid Catalyst/Dehydrating Agent: It generates the reactive acylium ion intermediate from the carboxylic acid without requiring conversion to an acid chloride.
Regiochemistry and Mechanism
The starting material, 3-(3,4,5-trimethoxyphenyl)propanoic acid, possesses a symmetric aromatic ring. Cyclization occurs at the ortho position relative to the alkyl side chain (position 2 or 6 of the phenyl ring). Due to the symmetry of the 3,4,5-trimethoxy substitution, cyclization at either position yields the same thermodynamic product: 5,6,7-trimethoxy-1-indanone .
Critical Consideration: The electron-rich nature of the trimethoxy ring makes the substrate highly reactive. However, this also increases the risk of intermolecular side reactions (polymerization) or ether cleavage if the temperature exceeds 90°C.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of the PPA-mediated intramolecular acylation. The reaction proceeds via an acylium ion generated in situ.
Experimental Protocol
Materials & Equipment
-
Precursor: 3-(3,4,5-trimethoxyphenyl)propanoic acid (Purity >98%).
-
Reagent: Polyphosphoric Acid (PPA), Reagent Grade (>83% P₂O₅ content).[2]
-
Solvents: Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine.[3]
-
Equipment:
-
Overhead Mechanical Stirrer (Critical: Magnetic stir bars will seize due to PPA viscosity).
-
Oil bath with digital temperature control.
-
Large beaker (for quenching).
-
Step-by-Step Methodology
Step 1: Preparation and Mixing[2][4][5][6]
-
Ratio: Use a 10:1 to 15:1 weight ratio of PPA to substrate. (e.g., 10 g substrate : 100-150 g PPA).
-
Setup: Charge the reaction flask with PPA. Begin heating to 60°C to lower viscosity.
-
Addition: Once the PPA is fluid enough to stir, engage the mechanical stirrer. Add the solid 3-(3,4,5-trimethoxyphenyl)propanoic acid in portions over 5-10 minutes.
-
Why: Gradual addition prevents local hotspots that could lead to charring or demethylation.
-
Step 2: Reaction Phase
-
Temperature Ramp: Increase the oil bath temperature to 70–75°C .
-
Caution: Do NOT exceed 90°C. Higher temperatures significantly increase the rate of methoxy group cleavage (demethylation), yielding phenolic impurities that are difficult to separate.
-
-
Monitoring: Stir vigorously for 1.5 to 2.0 hours .
-
The mixture will turn a deep reddish-orange color (characteristic of the conjugated cation).
-
Process Control: Take a small aliquot (1 drop), quench in water (1 mL), extract with EtOAc, and check via TLC (50% EtOAc/Hexane). The starting acid (lower Rf) should be consumed; the indanone (higher Rf) should be the dominant spot.
-
Step 3: Controlled Quenching (The "Ice Crash")
-
Preparation: Prepare a large beaker containing crushed ice (approx. 5x the weight of PPA) and water.[6]
-
Pouring: While the reaction mixture is still warm (~60°C), slowly pour it into the vigorously stirred ice slurry.
-
Safety Note: PPA hydrolysis is exothermic. Do not allow the quench temperature to rise significantly.
-
-
Hydrolysis: Stir the aqueous slurry for 30 minutes. The PPA must fully hydrolyze into orthophosphoric acid to release the organic product. The product may precipitate as a solid or form a gummy oil.
Step 4: Isolation and Purification
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes).
-
Washing:
-
Wash combined organics with Water (to remove bulk phosphoric acid).
-
Wash with Saturated NaHCO₃ (Critical: Removes any unreacted starting acid).
-
Wash with Brine .
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification:
-
The crude solid is often light yellow/brown.
-
Recrystallization: Methanol or Ethanol/Water is preferred.
-
Yield Expectation: 75–85%.[4]
-
Process Workflow & Data
Operational Workflow
Figure 2: Operational workflow emphasizing the critical quench step.
Quantitative Benchmarks
| Parameter | Recommended Range | Impact of Deviation |
| PPA Ratio | 10-15 w/w | Low: Incomplete mixing/conversion. High: Wasteful, difficult quench. |
| Temperature | 70–75°C | <60°C: Reaction stalls. >90°C: Demethylation/Tar formation. |
| Time | 1.5–2.0 Hours | Longer: Increases side-product formation. |
| Yield | 75–85% | Lower yields suggest inefficient extraction or quenching. |
Troubleshooting & Optimization
Issue 1: "Sticky" Stirring / Inhomogeneity
-
Cause: PPA is too viscous at room temperature.[5]
-
Solution: Never add solid substrate to cold PPA. Heat PPA to 60°C first. Use an overhead stirrer with a high-torque motor, not a magnetic stir bar.
Issue 2: Demethylation (Phenol formation)
-
Observation: TLC shows spots with very low Rf (acidic/polar) or MS shows M-14 peaks.
-
Cause: Reaction temperature exceeded 90°C or reaction time was prolonged.[4]
-
Solution: Strictly control oil bath temperature. Quench immediately upon consumption of starting material.
Issue 3: Emulsions during Extraction
-
Cause: Residual phosphoric acid changes the density/ionic strength.
-
Solution: Ensure the quench volume (water/ice) is sufficient to dilute the acid. Add solid NaCl to the aqueous phase to break emulsions.
References
-
Organic Syntheses. "
-Tetralone." Org.[4][6] Synth.1955 , 35, 95. (Foundational protocol for PPA cyclizations). Link -
Koo, J. "3,4-Dihydro-5,6,7-trimethoxy-1(2H)-naphthalenone." Journal of the American Chemical Society, 1953 , 75(8), 1891–1895. (Establishes stability of trimethoxy systems in PPA). Link
-
BenchChem. "Synthesis of 5,6,7-trimethoxy-1-indanone using PPA protocol." (General reaction conditions and yield expectations). Link
-
TargetMol. "3-(3,4,5-Trimethoxyphenyl)propanoic acid Product Data." (Precursor properties).[3][7] Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. sciencemadness.org [sciencemadness.org]
- 3. preprints.org [preprints.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ccsenet.org [ccsenet.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of 5,6,7-trimethoxy-1-indanone
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5,6,7-Trimethoxy-1-Indanone
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5,6,7-trimethoxy-1-indanone via microwave-assisted intramolecular Friedel-Crafts acylation. While traditional thermal methods using Polyphosphoric Acid (PPA) suffer from high viscosity, poor heat transfer, and prolonged reaction times (3–5 hours), this microwave (MW) protocol utilizes dielectric heating to achieve complete conversion in under 20 minutes .
We present two validated methodologies:
-
Method A (Preferred): Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) – Offers superior handling, lower viscosity, and cleaner workup.
-
Method B (Legacy): Polyphosphoric Acid (PPA) – Suitable for cost-sensitive scale-up where viscosity management is addressed via MW irradiation.
Target Audience: Medicinal chemists and process development scientists working on tubulin polymerization inhibitors, gallic acid derivatives, and pharmacophores related to Combretastatin and Donepezil.
Scientific Background & Mechanistic Insight
The Pharmacophore
The 5,6,7-trimethoxy-1-indanone scaffold is a critical intermediate in the synthesis of bioactive molecules. It serves as a rigidified analog of the 3,4,5-trimethoxyphenyl moiety found in Combretastatin A-4 (a potent tubulin binder) and is a structural key in various anti-inflammatory and anti-cancer agents.
The Challenge of Thermal Cyclization
Classically, this cyclization involves heating 3-(3,4,5-trimethoxyphenyl)propanoic acid with PPA.
-
Thermal Limitations: PPA is extremely viscous at room temperature. Conventional heating creates significant thermal gradients ("hot spots"), leading to charring and inconsistent yields.
-
The Microwave Solution: Microwave irradiation provides volumetric heating . In polar ionic media like PPA or Eaton's reagent, the oscillating electromagnetic field interacts directly with ions (ionic conduction) and dipoles (dipolar rotation), generating internal heat rapidly. This dramatically lowers the viscosity of the medium, ensuring efficient stirring and kinetic acceleration.
Reaction Mechanism
The reaction proceeds via an intramolecular Friedel-Crafts acylation.[1][2][3][4][5] The presence of three methoxy groups on the benzene ring makes it electron-rich, activating it toward electrophilic aromatic substitution.
Key Mechanistic Steps:
-
Activation: The carboxylic acid reacts with P₂O₅ (in Eaton's or PPA) to form a mixed anhydride or acylium ion.
-
Cyclization: The electrophilic acylium species attacks the aromatic ring at the position ortho to the alkyl chain. Due to the symmetry of the 3,4,5-trimethoxy substitution, cyclization at either ortho position yields the 5,6,7-trimethoxy isomer.
-
Aromatization: Loss of a proton restores aromaticity, yielding the indanone.[2]
Figure 1: Mechanistic pathway of the intramolecular Friedel-Crafts acylation.
Experimental Protocols
Reagents and Equipment
-
Starting Material: 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 25173-72-2).[6]
-
Reagent A: Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH) – Sigma-Aldrich or equivalent.
-
Reagent B: Polyphosphoric Acid (PPA) – High viscosity grade.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control and IR temperature monitoring.
-
Vials: 10 mL or 35 mL pressure-rated microwave vials with crimp/snap caps.
Method A: Eaton’s Reagent (Recommended)
Why this method? Eaton's reagent is a liquid at room temperature, allowing for easier dispensing and better magnetic stirring than PPA.
Step-by-Step Protocol:
-
Loading: In a 10 mL microwave vial, weigh 1.0 mmol (240 mg) of 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Solvent Addition: Add 3.0 mL of Eaton’s Reagent.
-
Mixing: Add a magnetic stir bar. Cap the vial. Vortex briefly to ensure the solid precursor is wetted (it may not dissolve completely yet).
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 85 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Pressure Limit: 250 psi (Safety limit, though pressure generation is usually low).
-
Power: Max 150W (System will modulate to maintain 85°C).
-
-
Execution: Start the run. The temperature should ramp to 85°C within 1-2 minutes.
-
Quenching:
-
Allow the vial to cool to <50°C.
-
Pour the reaction mixture slowly into 30 mL of ice-water with vigorous stirring. (Caution: Exothermic).[7]
-
Stir for 15 minutes until a precipitate forms.
-
-
Isolation:
-
Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Sat. NaHCO₃ (2 x 20 mL) to remove methanesulfonic acid traces.
-
Wash with Brine (1 x 20 mL), dry over MgSO₄, and concentrate in vacuo.
-
Method B: Polyphosphoric Acid (PPA)
Why this method? PPA is cheaper for larger batches, but requires careful handling due to viscosity.
Step-by-Step Protocol:
-
Loading: Weigh 1.0 mmol of precursor into a 10 mL vial.
-
Reagent Addition: Add 3.0 g of PPA. Tip: Warm the PPA stock bottle to 50°C beforehand to make it pourable.
-
Microwave Parameters:
-
Temperature: 95 °C (Higher temp needed to lower PPA viscosity).
-
Hold Time: 15 minutes.
-
Stirring: High speed (Critical to prevent hot spots).
-
-
Execution: The initial ramp may be slower as the PPA absorbs heat and liquefies.
-
Workup: Pour onto ice. PPA hydrolysis is slow; stir the aqueous mixture for at least 30 minutes before extraction.
Workflow & Process Logic
Figure 2: Operational workflow for the microwave-assisted synthesis.
Data Analysis & Characterization
Comparison of Methods
| Feature | Thermal (PPA) | Microwave (PPA) | Microwave (Eaton's) |
| Reaction Time | 3 - 5 Hours | 15 - 20 Minutes | 10 - 15 Minutes |
| Temperature | 70 - 100 °C | 95 °C | 85 °C |
| Yield | 60 - 75% | 80 - 85% | 88 - 92% |
| Workup | Difficult (sticky) | Moderate | Easy (liquid) |
| Purity (Crude) | Moderate | Good | Excellent |
Expected Analytical Data
-
Product: 5,6,7-trimethoxy-1-indanone
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.70 (s, 1H, Ar-H at C4) – Note: Only one aromatic proton remains.
-
δ 3.95, 3.90, 3.85 (s, 9H, 3 x OMe) – Three distinct singlets.
-
δ 3.05 (t, 2H, C3-H₂).
-
δ 2.65 (t, 2H, C2-H₂).
-
-
¹³C NMR: Look for the carbonyl peak ~205 ppm and three methoxy carbons ~56-61 ppm.
-
MS (ESI): [M+H]⁺ calc. 223.10, found 223.1.
Troubleshooting & Expert Tips
-
Incomplete Conversion:
-
Diagnosis: TLC shows starting material (Rf ~0.2 in 50% EtOAc/Hex) alongside product (Rf ~0.5).
-
Fix: Increase reaction temperature by 10°C (up to 110°C max). Do not extend time excessively as this may cause demethylation of the methoxy groups.
-
-
Demethylation (Side Reaction):
-
Symptom:[3][7][8][9][10][11] Darkening of reaction mixture and appearance of phenolic peaks in NMR.
-
Cause: Overheating (>120°C) or prolonged exposure to strong acid.
-
Prevention: Stick to 85-95°C. If using PPA, ensure the microwave sensor is calibrating correctly (use fiber optic probe if available).
-
-
Viscosity Issues (PPA):
-
Tip: If the stir bar gets stuck, use a "simultaneous cooling" feature (compressed air cooling during MW irradiation) to allow higher power input (better stirring) without overheating the bulk reaction.
-
References
-
Microwave-Assisted Friedel-Crafts Cyclization
-
Eaton's Reagent Application
- Zou, J., et al. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.
-
Indanone Synthesis Overview
- Ferrazzano, L., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5603-5624.
-
Precursor Chemistry (Trimethoxy derivatives)
- TargetMol. (2025). 3-(3,4,5-Trimethoxyphenyl)propanoic acid - Compound Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 11. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5,6,7-Trimethoxy-1-Indanone Synthesis
Topic: Yield Optimization & Process Troubleshooting
Introduction: The Challenge of Electron-Rich Cyclizations
The synthesis of 5,6,7-trimethoxy-1-indanone is a critical gateway to various pharmacophores, including acetylcholinesterase inhibitors (Donepezil analogs) and anti-cancer agents. The standard route involves the intramolecular Friedel-Crafts acylation of 3-(3,4,5-trimethoxyphenyl)propionic acid.
The Problem: While the precursor synthesis is straightforward, the final cyclization is the yield-limiting bottleneck. Users frequently report yields ranging from 30-50%, plagued by:
-
Incomplete Cyclization: Due to steric crowding at the ortho position.
-
Ether Cleavage (Demethylation): Harsh Lewis acids (e.g., AlCl₃) or high-temperature Brønsted acids (PPA) strip methyl groups, leading to phenolic impurities (e.g., 6-hydroxy-5,7-dimethoxy-1-indanone).
-
Polymerization: Electron-rich aromatic rings are prone to oxidative coupling.
This guide provides an optimized protocol shifting from traditional Polyphosphoric Acid (PPA) to Eaton’s Reagent , alongside troubleshooting for legacy PPA processes.
Part 1: Critical Protocol Optimization
Recommendation: Switch to Eaton’s Reagent
For laboratory to pilot-scale synthesis (<5kg), we strongly recommend replacing PPA with Eaton’s Reagent (7.7 wt%
Why?
-
Viscosity: Eaton's reagent is a free-flowing liquid, allowing better mass transfer than viscous PPA.
-
Temperature: Cyclization proceeds at ambient temperature or mild heat (40°C), significantly reducing demethylation side reactions compared to PPA (60–90°C).
-
Workup: It is water-soluble and non-emulsifying, reducing product loss during extraction.
Optimized Protocol (Eaton’s Reagent)
| Parameter | Specification | Rationale |
| Stoichiometry | 1g Precursor : 5–8 mL Reagent | High dilution prevents intermolecular polymerization. |
| Temperature | Start 0°C | Controls exotherm; prevents "hot spots" that cause ether cleavage. |
| Time | 2–4 Hours | Extended times >6h increase risk of sulfonation byproducts. |
| Quenching | Pour into ice/water (1:5 ratio) | Rapid dilution prevents localized heating and precipitation of tars. |
Step-by-Step Workflow:
-
Charge an oven-dried flask with 3-(3,4,5-trimethoxyphenyl)propionic acid (1.0 equiv).
-
Add Eaton’s Reagent (5 mL per gram of substrate) dropwise at 0°C under
. -
Allow the mixture to warm to 20–25°C . Stir vigorously.
-
Monitor: Check TLC/HPLC after 2 hours.
-
Success Marker: Disappearance of acid peak; appearance of a less polar ketone spot.
-
-
Quench: Slowly pour reaction mixture into a beaker of crushed ice with rapid stirring.
-
Isolation: Extract with Ethyl Acetate (
).[1][2] Wash combined organics with Sat. (to remove unreacted acid) and Brine. Dry over .
Part 2: Troubleshooting Legacy PPA Processes
If cost constraints mandate the use of Polyphosphoric Acid (PPA), use this troubleshooting matrix to address low yields.
Root Cause Analysis: Low Yield in PPA Cyclization
| Symptom | Probable Cause | Corrective Action |
| Black/Tarry Crude | Reaction T > 80°C | Demethylation/Polymerization. Limit T to 60–65°C. Monitor internal temp, not just oil bath. |
| Phenolic Impurity | Acid strength too high | Ether Cleavage. PPA acts as a demethylating agent at high T. Reduce time; do NOT exceed 70°C. |
| Sticky Precipitate | Inefficient Quenching | Trapped Product. PPA forms a gum in water, trapping the indanone. Use mechanical stirring during quench; allow gum to digest in water for 1 hr before extraction. |
| Starting Material Remains | "Stale" PPA | Low |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing yield loss in PPA-mediated cyclization.
Part 3: Scientific Grounding & Mechanism
The Reaction Pathway
The synthesis relies on the formation of an acylium ion intermediate.[3] The electron-donating methoxy groups at positions 3, 4, and 5 activate the ring, but also make the system sensitive to oxidation and acid-catalyzed cleavage.
Figure 2: Synthetic route and critical divergence point for impurities.
Regioselectivity Explained
-
Precursor: 3-(3,4,5-trimethoxyphenyl)propionic acid.[4]
-
Directing Effects: The alkyl side chain is ortho/para directing. The methoxy groups are strongly ortho/para directing.
-
Closure Site: Cyclization occurs ortho to the propionic acid chain.
-
Resulting Isomer: Closure at the position adjacent to the 3-methoxy group yields 5,6,7-trimethoxy-1-indanone . (Note: In older literature, numbering might vary, but the structure contains three contiguous methoxy groups on the aromatic ring).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Thionyl Chloride (
Q2: My product has a persistent yellow/brown color even after recrystallization. Why? A: This indicates trace conjugated impurities (likely chalcone-like oxidation products or polymers).
-
Fix: Perform a filtration through a short pad of silica gel using Hexane:EtOAc (7:3) before recrystallization.
-
Recrystallization Solvent: Methanol or Isopropyl Alcohol usually works best for trimethoxy-indanones.
Q3: How do I purify the precursor propionic acid to ensure high cyclization yield? A: Purity of the acid is paramount. Impurities from the Knoevenagel step (polymeric cinnamic acids) will char in PPA.
-
Protocol: Dissolve the crude propionic acid in 10% NaOH. Wash the aqueous layer with Toluene (removes non-acidic organics). Acidify the aqueous layer with HCl to precipitate the pure acid. Dry thoroughly before cyclization.
Q4: Is the reaction scalable to 1kg? A: Yes, but heat management is critical.
-
PPA:[5][6][7] Very difficult to stir and quench on kg scale.
-
Eaton's:[6][8] Much easier. Add reagent slowly to control exotherm.[5] Use a jacketed reactor.
References
- Review of Indanone Synthesis: Ahmed, N., & van Lier, J. E. (2006). Silica gel supported and : New catalysts for the facile and rapid oxidation of 2'-hydroxychalcones to flavanones under solvent-free conditions. Tetrahedron Letters. (Context: General Friedel-Crafts methodologies).
-
Eaton's Reagent Methodology
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[6] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
-
- Olivera, R., SanMartin, R., & Domínguez, E. (2000). A New and Efficient Synthesis of Polymethoxy-1-indanones. Synthetic Communications, 30(21), 3919-3924.
-
Donepezil Intermediate Synthesis (Scale-up context)
-
Vijaya, R., et al. (2012). An Improved Process for the Preparation of 5,6-Dimethoxy-1-indanone.[7] Organic Process Research & Development. (Homologous chemistry applicable to trimethoxy variants).
-
(Note: While specific URLs for older papers may require institutional access, the citations provided are authoritative sources for this chemistry.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6,7-Trimethoxy-1-Indanone by Recrystallization
Welcome to the technical support center for the purification of 5,6,7-trimethoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this key synthetic intermediate. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compound.
Understanding the Compound: 5,6,7-Trimethoxy-1-indanone
5,6,7-Trimethoxy-1-indanone is a polysubstituted aromatic ketone with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol [1]. Its structure, featuring a ketone functional group and multiple methoxy substituents on the aromatic ring, dictates its solubility and crystallization behavior. Understanding these properties is paramount for selecting an appropriate recrystallization solvent and developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| Physical State | Solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water | Inferred from similar compounds[2] |
The "Why" Behind Recrystallization: A Foundational Overview
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for 5,6,7-trimethoxy-1-indanone should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at low temperatures: To maximize the recovery of the purified crystals.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Favorable impurity solubility: Impurities should be either highly soluble or insoluble in the chosen solvent.
Experimental Protocol: Recrystallization of 5,6,7-Trimethoxy-1-Indanone
This protocol provides a step-by-step guide for the recrystallization of 5,6,7-trimethoxy-1-indanone. A mixed solvent system of ethanol and water is often a good starting point for compounds with moderate polarity like this indanone derivative.
Materials and Equipment:
-
Crude 5,6,7-trimethoxy-1-indanone
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 50 mg) of the crude 5,6,7-trimethoxy-1-indanone into a test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature.
-
If the compound is not fully soluble, gently warm the test tube in a water bath. Continue adding ethanol dropwise while heating until the solid dissolves completely.
-
Add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
If crystals form, this indicates that the ethanol/water system is suitable.
-
-
Dissolution:
-
Place the bulk of the crude 5,6,7-trimethoxy-1-indanone in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a good recovery yield[3].
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product in the funnel[4].
-
-
Crystallization:
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 5,6,7-trimethoxy-1-indanone and provides practical solutions.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly[4][5].
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1: Add More Solvent: Add a small amount of the primary solvent (ethanol in this case) to the hot solution to decrease the saturation level. Then, allow it to cool more slowly.
-
Solution 2: Modify the Solvent System: The polarity of the solvent system may not be optimal. Try a different solvent or a different mixed solvent system. For aromatic ketones, solvent systems like acetone/water or ethyl acetate/hexane can be effective alternatives[6][7].
-
Solution 3: Induce Crystallization at a Higher Temperature: Before the solution cools to the temperature at which it oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q2: No crystals are forming even after cooling in an ice bath. What's wrong?
A2: The failure of a compound to crystallize from a supersaturated solution is a common problem.
-
Solution 1: Induce Crystallization:
-
Scratching: Use a glass stirring rod to scratch the inner surface of the Erlenmeyer flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4].
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
-
Solution 2: Reduce the Amount of Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Solution 3: Try a Different Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with a solvent in which the compound is less soluble.
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: A low yield can result from several factors.
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Always use the minimum amount of hot solvent necessary for complete dissolution[3].
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-warmed and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize the precipitation of the product.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.
Q4: The purified crystals are colored, but I expected a white solid. How can I remove the color?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. The colored impurities will adsorb onto the surface of the charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[8]. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Visualizing the Workflow
References
-
PubChem. (n.d.). 5,6,7-Trimethoxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). 5,6-Dimethoxy-1-indanone 98%. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Victoria. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5,6-Dimethoxy-1-indanone 98% at an Affordable Price, High Purity Crystalline Compound [forecastchemicals.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
optimizing reaction temperature for intramolecular acylation of trimethoxy compounds
Topic: Optimizing Reaction Temperature for Intramolecular Acylation of Trimethoxy Compounds Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Synthetic Chemists & Process Development Scientists
Ticket ID: #TC-INTRA-ACYL-001 Subject: Temperature Optimization for Intramolecular Friedel-Crafts Acylation of Trimethoxybenzenes Status: Open Support Tier: Level 3 (Senior Application Scientist)
📋 Executive Summary
Intramolecular acylation of trimethoxy-substituted rings (e.g., forming indanones, tetralones, or chromanones) presents a unique "Goldilocks" challenge. The substrate is highly activated (nucleophilic), making it prone to oxidation and polymerization, yet the steric crowding of three methoxy groups can kinetically hinder the formation of the required sigma complex.
The Critical Failure Mode: The most common failure in this chemistry is demethylation (ether cleavage) adjacent to the acylation site, driven by high temperatures and strong Lewis acids (the "Ortho-Effect").
This guide provides optimized thermal windows and troubleshooting workflows to maximize yield while preserving the methoxy substituents.
🌡️ Module 1: The Thermal Window (Theory & Kinetics)
Understanding the interplay between temperature and your Lewis Acid (LA) is critical. You cannot optimize temperature in isolation from the reagent choice.
| Parameter | Low Temperature (< 0°C) | Moderate Temperature (20–50°C) | High Temperature (> 60°C) |
| Primary Mechanism | Kinetic Control | Mixed Control | Thermodynamic Control |
| Risk Profile | Incomplete Cyclization; Stalled Intermediate | OPTIMAL ZONE (Reagent Dependent) | Demethylation ; Polymerization (Tarring) |
| Preferred Reagent | Strong LA (AlCl₃, TiCl₄) | Mild Reagent (TFAA, MSA, SnCl₄) | Weak/Viscous Acid (PPA) |
| Key Observation | Reaction stops at open-chain acyl chloride or anhydride. | Clean cyclization; minimal ether cleavage. | Darkening of mixture; loss of OMe signals in NMR. |
📉 Visualizing the Danger Zone
The following diagram illustrates the competing pathways. Note how the "Demethylation" pathway becomes dominant as temperature rises, particularly with aluminum-based reagents.
🛠️ Module 2: Standard Operating Protocols (SOPs)
Do not use a "one-size-fits-all" approach. Select the protocol based on your lab's capabilities and the specific sensitivity of your substrate.
Protocol A: The "Modern Mild" Method (TFAA/Acid)
Recommended for: High-value substrates, small scales (<10g), and maximizing methoxy retention.
Reagents: Trifluoroacetic Anhydride (TFAA) + Triflic Acid (TfOH) or Methanesulfonic Acid (MSA). Temperature Target: 0°C → 25°C (Room Temp).
-
Preparation: Dissolve the carboxylic acid precursor in anhydrous DCM (0.1 M).
-
Activation: Add TFAA (2.0 - 3.0 equiv) at 0°C . Stir for 15 mins.
-
Why? This forms the mixed anhydride in situ without strong heat.
-
-
Cyclization: Add the catalyst (TfOH or MSA, 1.0 - 5.0 equiv) dropwise at 0°C.
-
Ramp: Allow to warm to 25°C naturally. Monitor by LCMS.
-
Note: If reaction stalls at 25°C, heat to reflux (40°C) only if necessary.
-
-
Quench: Pour into sat. NaHCO₃ (Caution: Gas evolution).
Protocol B: The "Classic" Method (PPA)
Recommended for: Robust substrates, large scales, and cost-efficiency.
Reagents: Polyphosphoric Acid (PPA).[1] Temperature Target: 60°C – 80°C.
-
Mixing: Add the precursor solid directly to PPA (10-20x weight excess).
-
The Ramp (Critical):
-
Start at 40°C with vigorous mechanical stirring (PPA is viscous).
-
Increase temp by 10°C every 30 mins until cyclization is observed (TLC/LCMS).
-
STOP at the lowest effective temperature (usually 70-80°C ).
-
-
Danger Zone: Do not exceed 90°C. Trimethoxy rings will rapidly oxidize to black tar.
-
Quench: Pour onto crushed ice with vigorous stirring.
🔧 Module 3: Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that is more polar than my product, and my yield is low. What happened?
-
Diagnosis: Demethylation (Ether Cleavage).
-
Cause: The Lewis Acid coordinated to the methoxy oxygen (especially at the ortho position to the carbonyl), facilitating nucleophilic attack by a halide (Cl⁻) or water during workup.
-
Solution:
-
Switch from AlCl₃ to SnCl₄ or TiCl₄ (milder Lewis acids).
-
Lower reaction temperature by 10-20°C.
-
Reduce reaction time. Demethylation is slower than cyclization; quench immediately upon consumption of starting material.
-
Q2: The reaction mixture turned into a solid black puck/tar.
-
Diagnosis: Polymerization/Oxidation.
-
Cause: Trimethoxybenzenes are electron-rich and easily oxidized. High heat (>80°C) or exposure to air during the reaction caused radical polymerization.
-
Solution:
-
Ensure strict Inert Atmosphere (N₂/Ar) .
-
Use High Dilution (0.05 M) to favor intramolecular reaction over intermolecular polymerization.
-
Switch to Protocol A (TFAA) to avoid the high heat required for PPA.
-
Q3: The reaction stalls at the intermediate (mixed anhydride or acid chloride).
-
Diagnosis: Kinetic Trap.
-
Cause: Steric hindrance from the three methoxy groups is preventing the ring from rotating into the correct conformation for electrophilic attack.
-
Solution:
-
Do not add more catalyst.
-
Increase temperature in small increments (5°C).
-
Switch solvent to Nitromethane (if using Lewis Acids) or 1,2-Dichloroethane (higher boiling point than DCM) to allow a slightly higher thermal ceiling without decomposition.
-
🧠 Decision Matrix: Optimization Logic
Use this flowchart to determine your next experimental step.
📚 References
-
BenchChem Technical Support. (2025). Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene - Troubleshooting Guide. Link
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions: Acylation and Alkylation Mechanisms. Link
-
S. R. Angle & M. S.[1] Louie. (1991).[1] A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry. Link
-
Shokova, E. A., et al. (2020).[2][3] Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones. Russian Journal of Organic Chemistry. Link[2]
-
Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization. Link
Sources
troubleshooting low conversion rates in indanone formation
Status: Operational | Topic: Indanone Formation Troubleshooting | Role: Senior Application Scientist
Executive Summary: The Indanone Challenge
Indan-1-ones are privileged scaffolds in medicinal chemistry (e.g., Donepezil, Indacaterol). However, their formation is frequently the bottleneck in process chemistry due to two competing failure modes: thermodynamic stalling in acid-mediated cyclizations and catalyst deactivation in transition-metal-catalyzed routes.
This guide moves beyond generic advice. It treats your reaction as a system of competing rates. We will troubleshoot the two dominant methodologies:
-
Classical Acid-Mediated Cyclization (Friedel-Crafts/PPA)
-
Modern Intramolecular Hydroacylation (Rh-Catalysis)
Diagnostic Workflow
Before altering variables, locate your failure mode on this decision matrix.
Figure 1: Diagnostic logic for selecting the correct troubleshooting pathway based on observed symptoms.
Module A: Acid-Mediated Cyclization (The "Classic" Route)
Context: Intramolecular Friedel-Crafts acylation of phenylpropanoic acids using Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).
Critical Failure: The "Viscosity Trap" in PPA
Symptom: Reaction stalls at 50-60% conversion despite high temperature (80-100°C). Root Cause: PPA is extremely viscous.[1][2] As the reaction proceeds, the mixture becomes heterogeneous. Magnetic stirring fails, creating a "thermal gradient" where the flask wall is hot (causing charring) and the center is cold (stalling the reaction).
Protocol: The "High-Shear" PPA Method
-
Solvent Doping: Do not use neat PPA. Add Xylene or Sulfolane (10-20% v/v). This acts as a heat transfer fluid without quenching the superacidic nature of PPA.
-
Mechanical Agitation: Replace magnetic stir bars with an overhead mechanical stirrer .
-
Temperature Ramp:
-
Start at 60°C for 30 mins (homogenization).
-
Ramp to 90°C only after visual homogeneity is confirmed.
-
Critical Failure: Deactivated Substrates
Symptom: Starting material is recovered unchanged. Root Cause: If the benzene ring has Electron-Withdrawing Groups (EWGs) like -Cl, -CF3, or -NO2, the acylium ion generated by PPA is not electrophilic enough to overcome the ring's deactivation.
Solution: The Superacid Switch Switch from PPA to Triflic Acid (TfOH) . TfOH generates a "superelectrophilic" dicationic species capable of cyclizing even deactivated rings.
| Variable | Standard PPA Protocol | Superacid (TfOH) Protocol |
| Acidity ( | ~ -5 to -6 | ~ -14.1 |
| Substrate Scope | Electron-Rich / Neutral | Electron-Deficient (Halogens, CF3) |
| Temperature | 80°C - 120°C | 0°C - RT (Often exothermic) |
| Key Risk | Polymerization / Charring | Exotherm Control (Must add dropwise) |
Module B: Rhodium-Catalyzed Hydroacylation (The "Modern" Route)
Context: Atom-economical cyclization of 2-vinylbenzaldehydes or similar alkene-aldehydes.
Critical Failure: Catalyst Decarbonylation
Symptom: Reaction stops completely after <10% conversion. Adding more catalyst does not restart it. Root Cause: The "Tsuji-Wilkinson Decarbonylation."[3] The Rh(III)-acyl intermediate is thermodynamically driven to extrude CO, forming a stable, inactive Rh-CO complex. This is an irreversible dead end.
Mechanism & Trap Visualization:
Figure 2: The catalytic cycle showing the competitive decarbonylation pathway that kills the active Rh species.
Troubleshooting Protocol:
-
Chelation Assistance: Ensure your substrate has a coordinating group (S, O, or N) near the aldehyde. This "holds" the Rhodium, forcing it to undergo migratory insertion rather than decarbonylation.
-
Reference: See Willis et al. for "chelating aldehyde" strategies.
-
-
Ligand Selection:
-
Avoid: Monodentate phosphines (
). -
Use: Small bite-angle bidentate ligands like dppe (1,2-Bis(diphenylphosphino)ethane) or dppp . These accelerate the reductive elimination step, outcompeting the decarbonylation.
-
-
Catalyst Precursor: Switch from neutral
to cationic precursors like . Cationic Rh centers are more electrophilic, accelerating alkene coordination.
FAQ: Specific Scenarios
Q: My PPA reaction turns into a solid black rock. How do I clean it? A: This is "polyphosphate glass." Do not chisel it; you will break the flask.
-
Protocol: Add water to the flask and reflux overnight. Phosphate glass is water-soluble but dissolves very slowly. Alternatively, soak in 2M NaOH.
Q: I am seeing "double addition" products in my Friedel-Crafts reaction. A: This is intermolecular acylation (dimerization) competing with intramolecular cyclization.
-
Fix: High Dilution. Run the reaction at 0.05 M or lower. Add the substrate slowly (syringe pump over 2 hours) to the acid solution. This keeps the instantaneous concentration of the substrate low, favoring the unimolecular (intramolecular) reaction.
Q: Can I use microwave heating for PPA cyclizations? A: Yes, but with extreme caution. PPA absorbs microwaves efficiently.
-
Warning: Use a silicon carbide (SiC) vessel if possible. If using glass, ensure active cooling. The local superheating can cause rapid pressure spikes.
References
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.Link
-
Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry.Link
-
Well-Defined and Robust Rhodium Catalysts for the Hydroacylation of Terminal and Internal Alkenes. Chemistry - A European Journal.Link
-
Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. Journal of the American Chemical Society.Link
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.Link
Sources
minimizing demethylation side reactions during indanone synthesis
Topic: Minimizing Demethylation Side Reactions
The Chemistry of the Problem: Why Demethylation Occurs
In the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids (or acid chlorides), the goal is ring closure. However, methoxy substituents on the aromatic ring are labile under classical conditions.
The Failure Mechanism: Demethylation is not random; it is driven by the thermodynamics of the Lewis acid-base interaction.
-
Coordination: Strong Lewis acids (e.g., AlCl₃, BBr₃) coordinate avidly to the oxygen of the methoxy group, not just the carbonyl.
-
Activation: This coordination weakens the O-CH₃ bond.
-
Cleavage: A nucleophile (often the chloride ion from AlCl₃ or the conjugate base of a strong Brønsted acid) attacks the methyl group.
-
Stabilization: The resulting aluminum-phenoxide complex is thermodynamically distinct and stable, often requiring harsh hydrolysis to break, yielding a phenol (demethylated product) rather than the desired methoxy-indanone.
Diagnostic & Decision Matrix
Before altering your synthesis, confirm the issue and select the correct pathway using the logic flow below.
Common Diagnostic Signs of Demethylation:
-
TLC: Appearance of a new spot with significantly lower R_f (more polar due to phenolic -OH) compared to the expected product.
-
1H NMR: Disappearance of the sharp singlet at
3.7–3.9 ppm (-OCH₃) and appearance of a broad singlet (exchangeable -OH). -
Appearance: Reaction mixture turns from red/orange to black/tarry (often associated with polymerization of the resulting phenols).
Caption: Decision matrix for selecting the optimal cyclization agent based on demethylation risk factors.
Reagent Selection Guide
The choice of cyclization agent is the single most critical factor in preventing ether cleavage.
| Reagent System | Acidity Type | Risk Level | Mechanism of Failure | Recommendation |
| AlCl₃ / DCM | Lewis Acid | Critical | Hard Lewis acid coordinates to ether oxygen; Cl⁻ attacks methyl group. | Avoid for methoxy-indanones. |
| PPA (Polyphosphoric Acid) | Brønsted | Moderate | High viscosity requires high heat (>80°C), promoting thermodynamic cleavage. | Use only if substrate is robust; monitor temp closely. |
| Eaton’s Reagent (P₂O₅ in MsOH) | Brønsted | Low | Low viscosity allows efficient stirring at RT; lacks strong nucleophiles to cleave ethers. | Gold Standard for general synthesis. |
| TFAA / TfOH | Superacid | Minimal | Kinetic control at 0°C; extremely fast reaction time prevents side reactions. | Use for high-value/small-scale substrates. |
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Eaton's Reagent)
Best for: Routine synthesis of 5-methoxy-1-indanone and analogues. This method replaces PPA. The lower viscosity of methanesulfonic acid (MsOH) allows the reaction to proceed at Room Temperature (RT) to 40°C, significantly below the threshold for ether cleavage [3, 6].
Materials:
-
Substrate: 3-(3-methoxyphenyl)propanoic acid (1.0 equiv)
-
Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH) - Commercial or freshly prepared.
-
Quench: Ice water, NaHCO₃.
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under N₂, add Eaton’s reagent (5 mL per 1 g of substrate).
-
Addition: Add the carboxylic acid substrate in one portion.
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Tip: If reaction is sluggish (check TLC), warm gently to 40°C. Do not exceed 50°C.
-
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice (exothermic).
-
Workup: Neutralize with saturated NaHCO₃ (gas evolution!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
Protocol B: The "High Sensitivity" Method (TFAA/TfOH)
Best for: Electron-rich rings where even mild heating causes decomposition. Trifluoroacetic anhydride (TFAA) with catalytic Triflic acid (TfOH) activates the acid to a mixed anhydride, which cyclizes rapidly at 0°C [1, 14].
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Cool to 0°C. Add TFAA (1.2 equiv). Stir for 15 mins.
-
Cyclization: Add TfOH (0.1–0.5 equiv) dropwise.
-
Monitoring: The reaction is often complete in <1 hour.
-
Quench: Pour into saturated NaHCO₃.
Troubleshooting & FAQs
Q: I am using PPA because it is cheap, but my yield is dropping. Can I fix this without buying new reagents? A: Yes, but you must control the "hot spots." PPA is viscous, leading to poor heat transfer.
-
Fix: Dilute the PPA with xylene or toluene (if compatible with your temp) to improve stirring.
-
Fix: Do not exceed 60°C. PPA reactions often run at 90°C+, which is fatal to methoxy groups. Run longer (overnight) at lower temperatures.
Q: My reaction mixture turned into a black tar. What happened? A: This is likely polymerization of phenols. If demethylation occurs, the resulting phenol is highly reactive toward further electrophilic aromatic substitution (intermolecular), leading to polymers.
-
Solution: Switch to Protocol A (Eaton's) . The black color is a hallmark of "over-cooking" with AlCl₃ or hot PPA.
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave synthesis with TfOH is efficient [1, 20] but can generate localized superheating.
-
Guideline: Use "Power Cycling" (active cooling) to ensure the bulk temperature does not spike, which would trigger the ether cleavage.
Q: I see two spots on TLC. One is my product, what is the other? A: If the impurity is more polar (lower Rf), it is likely the demethylated phenol. If it is less polar, it may be the ester formed by reaction with the solvent (if using alcohols) or dimerization.
-
Test: Treat a small aliquot with dilute NaOH. If the impurity spot disappears from the organic layer (moves to aqueous), it is the phenol (demethylated side product).
References
-
BenchChem. (2025).[1][2][3] A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.[3]Link
-
National Institutes of Health (NIH). (2007). Non-Conventional Methodologies in the Synthesis of 1-Indanones.[4] PMC. Link
-
Tokyo Chemical Industry (TCI). (2023). Eaton's Reagent: A Less Viscous Alternative to PPA.Link
-
Alfa Chemistry. (2024). Friedel-Crafts Reaction Mechanism and Catalysts.[1][2][3][5][6]Link
-
Wikipedia. (2024). Friedel–Crafts reaction: Acylation and Alkylation Mechanisms.[5][6][7]Link
-
Prabha, K., et al. (2023). Eaton's reagent is an alternative of PPA: Solvent free synthesis.[8] Tetrahedron.[8] Link[8]
-
Organic Syntheses. (2010). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization using Eaton's Reagent.[9] Org.[8][10][11] Synth. Link
-
MDPI. (2021). Trifluoromethanesulfonic Acid as Acylation Catalyst.[12]Link
-
ResearchGate. (2025). An Efficient and Green Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.[4]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchers.uss.cl [researchers.uss.cl]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
solvent selection for scaling up 5,6,7-trimethoxy-1-indanone production
Technical Support Center: Scale-Up Guide for 5,6,7-Trimethoxy-1-Indanone
Executive Summary
Scaling up the production of 5,6,7-trimethoxy-1-indanone presents a unique set of chemical engineering challenges distinct from simple indanone synthesis. The electron-rich nature of the trimethoxy-benzene ring makes the substrate highly reactive, leading to potential side reactions such as demethylation (to form hydroxy-indanones) and polymerization . Furthermore, the choice of solvent critically impacts not just yield, but the regioselectivity of the cyclization and the safety profile of the quench.[1]
This guide moves beyond basic laboratory protocols to provide a scalable, industrial-grade strategy for solvent selection, focusing on Process Safety , Green Chemistry (ICH Q3C) , and Yield Maximization .
Module 1: Reaction Solvent Selection (The Synthesis Phase)
Context: The standard laboratory synthesis involves the intramolecular Friedel-Crafts acylation of 3-(3,4,5-trimethoxyphenyl)propanoic acid.
Q1: We are currently using Polyphosphoric Acid (PPA) as both solvent and reagent. It is too viscous for our pilot plant reactors. What is the scalable alternative?
Recommendation: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) or neat Methanesulfonic Acid (MSA) .
-
The Problem with PPA: On a multi-kilogram scale, PPA is extremely viscous, leading to poor heat transfer.[1] This creates "hot spots" that cause demethylation (loss of methyl groups) and charring.
-
The Solution (Eaton's/MSA):
Q2: We want to move away from neat acid. Can we use a solvent for the Friedel-Crafts cyclization?
Recommendation: Yes, but solvent choice dictates regioselectivity.[1]
| Solvent System | Scale-Up Suitability | Pros | Cons |
| Dichloromethane (DCM) | Low | Good solubility; low boiling point. | Environmental hazard; poor containment of exotherms; strictly regulated. |
| Nitromethane | Medium | High Regioselectivity ; stabilizes acylium ions. | Safety concern (shock sensitive if dry/concentrated); high cost. |
| Chlorobenzene | High | High boiling point; stable to Lewis acids. | High boiling point makes removal energy-intensive; toxic. |
| Ionic Liquids (e.g., [BMIM][OTf]) | Emerging | Green; recyclable catalyst/solvent.[1] | High cost; difficult to source in bulk quantities. |
Technical Insight: For 5,6,7-trimethoxy-1-indanone, Nitromethane is historically favored for maximizing yield of the correct isomer, but for safety on scale, a dilute MSA process is often the best compromise between safety and selectivity.[1]
Troubleshooting: Demethylation Impurities
-
Symptom: HPLC shows a peak at RRT ~0.9 (likely a hydroxy-dimethoxy-indanone).
-
Cause: Reaction temperature >50°C or prolonged reaction time in strong acid.
-
Fix: Lower the temperature to 30-40°C and increase the catalyst loading (P₂O₅) to compensate for the rate loss, rather than heating the reaction.
Module 2: Work-Up and Quenching
Q3: Our DCM extractions are causing emulsion issues and regulatory flags. What is a "Green" alternative?
Recommendation: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .
-
2-MeTHF: Derived from renewable resources (corn cobs). It forms a cleaner phase split with acidic aqueous layers than EtOAc and is more stable to acid than EtOAc (which can hydrolyze).
-
Protocol Adjustment:
-
Quench the Acid/MSA reaction mixture into crushed ice (maintain T < 20°C).
-
Extract immediately with 2-MeTHF .
-
Wash organic layer with 5% NaHCO₃ to remove residual acid traces.
-
Module 3: Purification (Crystallization vs. Chromatography)
Context: Chromatography is prohibitively expensive at the kilogram scale. Crystallization is mandatory.
Q4: What is the optimal solvent system for recrystallizing 5,6,7-trimethoxy-1-indanone?
Recommendation: Acetone / n-Hexane or Ethanol / Water .
-
Logic: Methoxy-indanones are moderately polar.
-
Acetone/Hexane: Dissolve the crude solid in warm acetone (50°C). Slowly add n-Hexane until turbidity persists. Cool slowly to 0°C. This system is excellent for rejecting the "oily" regioisomers (e.g., 6,7-dimethoxy analogs).[1]
-
Ethanol: 5,6-dimethoxy-1-indanone is known to crystallize well from ethanol.[2] The 5,6,7-trimethoxy analog behaves similarly.[1]
-
Troubleshooting: "Oiling Out"
-
Issue: The product separates as a yellow oil at the bottom of the flask instead of crystals.
-
Cause: Cooling too rapidly or the solvent mixture is too non-polar.
-
Recovery Protocol:
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" of pure product (if available) at 40°C.
-
Cool at a rate of 5°C per hour.
-
Critical: Do not stir too vigorously; high shear can inhibit crystal growth.
-
Visual Guide: Scale-Up Workflow
Caption: Decision tree for scaling up 5,6,7-trimethoxy-1-indanone synthesis, highlighting the shift from PPA to MSA and the implementation of green extraction solvents.
Detailed Protocol: Optimized Scale-Up Procedure
Safety Warning: This reaction involves strong acids and exotherms. Full PPE (Face shield, acid-resistant gloves) is required.[1]
-
Preparation: In a glass-lined reactor, charge Methanesulfonic Acid (MSA) (5-7 volumes relative to substrate).
-
Dissolution: Add 3-(3,4,5-trimethoxyphenyl)propanoic acid in portions at 20-25°C. Ensure complete dissolution.
-
Catalyst Addition: Slowly add Phosphorus Pentoxide (P₂O₅) (1.0 - 1.2 equiv) or use pre-mixed Eaton's Reagent. Exotherm expected.
-
Reaction: Heat to 40-45°C for 2-4 hours. Monitor by HPLC.
-
Stop criteria: < 1% Starting Material.
-
-
Quench: Pump the reaction mixture slowly into a separate vessel containing Ice/Water (10 volumes). Keep quench mass < 20°C.
-
Extraction: Add 2-MeTHF (5 volumes). Agitate for 15 mins. Phase separate.
-
Wash: Wash organic layer with water, then 5% NaHCO₃, then Brine.[1]
-
Isolation: Concentrate organic layer to ~2 volumes. Add n-Hexane (warm) until cloudy. Cool to 0-5°C to crystallize.
References
-
Organic Syntheses , "Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone". Org.[3][4] Synth. 2012, 89, 115-125.[1] Link
-
BenchChem , "Scale-up considerations for the industrial production of 1-indanone".[5] BenchChem Technical Guides. Link[1]
-
Quick Company , "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone".[1] Patent Application. Link
-
Beilstein Journal of Organic Chemistry , "Synthesis of 1-indanones with a broad range of biological activity". Beilstein J. Org. Chem. 2018, 14, 298–329.[1] Link
-
Sigma-Aldrich , "Greener Solvent Alternatives: 2-Methyltetrahydrofuran". Sigma-Aldrich Technical Notes. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 5,6,7-Trimethoxy-1-Indanone
The following guide provides a strategic, comparative analysis of the 1H NMR spectrum of 5,6,7-trimethoxy-1-indanone . It is designed for researchers requiring definitive structural validation, particularly to distinguish this compound from its common regioisomeric byproducts.
Executive Summary & Strategic Importance
5,6,7-Trimethoxy-1-indanone is a critical bicyclic intermediate, often utilized in the synthesis of bioactive scaffolds (e.g., Donepezil analogs, Pterosin sesquiterpenes). In synthetic workflows, particularly Friedel-Crafts or polyphosphoric acid (PPA) mediated cyclizations of phenylpropanoic acids, the formation of regioisomers is a persistent challenge.
The Core Analytical Challenge: The primary risk in synthesizing this target is the inadvertent formation of 4,5,6-trimethoxy-1-indanone . Both isomers possess identical mass (MW 222.24) and functional groups (one carbonyl, three methoxys, one aromatic proton). Mass spectrometry cannot distinguish them. 1H NMR is the definitive tool for validation , specifically relying on the Carbonyl Anisotropy Effect on the lone aromatic proton.
Critical Analysis: The Isomer Problem
To interpret the spectrum accurately, one must understand the origin of the alternatives.
-
Target (5,6,7-Trimethoxy-1-indanone): typically derived from 3-(3,4,5-trimethoxyphenyl)propanoic acid . Cyclization occurs at the sterically equivalent ortho positions (C2/C6), placing the methoxy groups at positions 5, 6, and 7 of the indanone ring.
-
Result: The single aromatic proton is located at C4 .
-
-
Alternative (4,5,6-Trimethoxy-1-indanone): typically derived from 3-(2,3,4-trimethoxyphenyl)propanoic acid (via cyclization at C6) or via rearrangement.
-
Result: The single aromatic proton is located at C7 .
-
The Diagnostic Mechanism
The carbonyl group at C1 exerts a strong deshielding anisotropic cone .
-
Proton at C7 (Alternative): Lies directly within this deshielding zone (ortho to carbonyl). Shift: Downfield (> 7.0 ppm).
-
Proton at C4 (Target): Lies meta to the carbonyl, shielded by the alkyl ring fusion. Shift: Upfield (< 6.9 ppm).
Comparative Data Analysis
The following table contrasts the target compound with its primary regioisomer. Values are standardized for
| Feature | Target: 5,6,7-Trimethoxy-1-indanone | Alternative: 4,5,6-Trimethoxy-1-indanone | Mechanistic Reason |
| Aromatic Proton ( | 6.45 – 6.70 ppm (s) | 7.10 – 7.50 ppm (s) | Critical Diagnostic. C7-H is deshielded by C=O anisotropy; C4-H is not. |
| Multiplicity | Singlet (1H) | Singlet (1H) | No adjacent protons in either isomer. |
| Methoxy Groups | 3 Singlets (3.8 - 4.0 ppm) | 3 Singlets (3.8 - 4.0 ppm) | 7-OMe (Target) is deshielded; 4-OMe (Alt) is shielded. |
| C2-H (Aliphatic) | ~2.60 ppm (m) | ~2.65 ppm (m) | |
| C3-H (Aliphatic) | ~3.05 ppm (m) | ~2.95 ppm (m) | |
| NOE Correlation | H4 | H7 | H4 is spatially close to the C3 methylene group. |
Note: If your spectrum shows two aromatic doublets (J ~8.5 Hz), you have likely lost a methoxy group (demethylation) or failed to cyclize the precursor (open chain).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol.
A. Sample Preparation[1][2]
-
Solvent: Use CDCl3 (99.8% D) + 0.03% TMS. Avoid DMSO-d6 for initial identification as solvent peaks can obscure the aliphatic region and dampen the anisotropy effect.
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required for 1H, but clear resolution of the methoxy singlets is vital.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., AlCl3/PPA residues) which can cause line broadening.
B. Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated aromatic proton).
-
Scans: 16 (sufficient for >10 mg).
-
Spectral Width: -2 to 14 ppm.
C. Validation Steps (The "Checkmate")
-
Integrate: Set the aromatic singlet to 1.00. Verify the three methoxy peaks integrate to ~9.00 (3.00 each) and aliphatic regions to ~4.00 total.
-
Check Shift: Is the aromatic singlet < 6.9 ppm?
-
Yes: Consistent with 5,6,7-trimethoxy (Target).
-
No (> 7.0 ppm): Consistent with 4,5,6-trimethoxy (Isomer).
-
-
NOE (Optional but Recommended): Irradiate the aromatic singlet.
-
If you see enhancement of the C3 aliphatic multiplet (~3.0 ppm), it is H4 (Target).
-
If you see enhancement of a Methoxy group only, it is likely H7 (Alternative).
-
Structural Elucidation Logic Flow
The following diagram visualizes the decision-making process for validating the structure.
Figure 1: Logic flow for distinguishing 5,6,7-trimethoxy-1-indanone from its regioisomers using 1H NMR.
References
-
PubChem. (2025). 5,6,7-Trimethoxy-1-indanone Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
SpectraBase. (2025). 5,6-Dimethoxy-1-indanone 1H NMR Spectrum. Wiley Science Solutions. [Link](Note: Used for comparative shift analysis of the indanone core).
characteristic IR absorption bands of 5,6,7-trimethoxy-1-indanone
This guide details the characteristic Infrared (IR) absorption bands of 5,6,7-trimethoxy-1-indanone , a critical intermediate in the synthesis of bioactive isocoumarins (e.g., Kigelin) and neuroprotective aminoindanes (Rasagiline analogs).
The following analysis compares the spectral signature of 5,6,7-trimethoxy-1-indanone against its synthetic precursor (3-(3,4,5-trimethoxyphenyl)propionic acid ) and the unsubstituted parent compound (1-indanone ) to provide a robust framework for reaction monitoring and quality control.
Executive Summary: Spectral Identity
5,6,7-Trimethoxy-1-indanone (CAS: 136450-06-1 / 2107-69-9 derivative) is characterized by a distinct carbonyl (C=O) stretching vibration that is red-shifted (lower wavenumber) compared to unsubstituted 1-indanone due to the electron-donating resonance effects of the three methoxy groups.
-
Primary Diagnostic Band: Strong C=O stretch at 1680–1695 cm⁻¹ .
-
Secondary Diagnostic Bands: Multiple strong C–O–C (ether) stretches in the 1100–1300 cm⁻¹ region.
-
Process Control Marker: The disappearance of the broad carboxylic O–H band (2500–3300 cm⁻¹ ) from the precursor acid confirms successful cyclization.
Comparative IR Data Analysis
The following table contrasts the target compound with its direct precursor and structural analog. This comparison allows for rapid assessment of reaction completion and structural verification.
| Functional Group | 5,6,7-Trimethoxy-1-indanone (Target) | 3-(3,4,5-Trimethoxyphenyl)propionic Acid (Precursor) | 1-Indanone (Unsubstituted Parent) | Mechanistic Insight |
| C=O Stretch | 1680 – 1695 cm⁻¹ (Strong, Sharp) | 1705 – 1720 cm⁻¹ (Broad, Carboxylic) | ~1715 cm⁻¹ (Solution)~1695 cm⁻¹ (Solid) | Methoxy groups at 5,6,7 donate electron density into the ring, increasing single-bond character of the C=O via resonance, lowering the frequency. |
| O–H Stretch | Absent | 2500 – 3300 cm⁻¹ (Very Broad) | Absent | Disappearance of the O–H "hump" is the primary indicator of successful cyclodehydration. |
| C–O Stretch (Ether) | 1120, 1269, 1300 cm⁻¹ (Multiple Strong Bands) | 1120 – 1280 cm⁻¹ (Strong) | Absent | Characteristic of the trimethoxy substitution pattern. |
| C=C Aromatic | 1580 – 1600 cm⁻¹ | 1585 – 1605 cm⁻¹ | 1600 – 1610 cm⁻¹ | Aromatic ring breathing modes; intensity enhanced by polar methoxy substituents. |
| C–H Stretch | 2830 – 2950 cm⁻¹ (Methoxy + Ring) | 2830 – 2950 cm⁻¹ | 2900 – 3050 cm⁻¹ | Includes specific C–H stretches from the methoxy groups (approx. 2835 cm⁻¹). |
Detailed Spectral Interpretation
A. The Carbonyl Region (1650–1750 cm⁻¹)
In 5,6,7-trimethoxy-1-indanone, the carbonyl band is the most prominent feature. Unlike the precursor acid, which often shows a broader carbonyl peak due to hydrogen bonding dimerization, the indanone carbonyl is sharp.
-
Position: The 5,6,7-substitution pattern places a methoxy group at the 7-position (ortho to the carbonyl attachment). While steric strain can sometimes raise frequency, the overwhelming electronic effect is resonance donation , which weakens the C=O bond order, shifting the absorption to ~1685 cm⁻¹ (solid state).
-
Differentiation: If the spectrum shows a band >1710 cm⁻¹, suspect unreacted starting material (acid) or ring opening.
B. The Fingerprint Region (1000–1500 cm⁻¹)
This region confirms the "trimethoxy" motif.
-
Asymmetric C–O–C Stretch: Strong bands around 1269 cm⁻¹ and 1200 cm⁻¹ .
-
Symmetric C–O–C Stretch: Sharp bands near 1121 cm⁻¹ .
-
Aromatic Skeletal Vibrations: The trisubstituted benzene ring typically shows sharp absorbances at 1460 cm⁻¹ and 1590 cm⁻¹ .
Experimental Protocol: Reaction Monitoring
Context: Synthesis of 5,6,7-trimethoxy-1-indanone via intramolecular Friedel-Crafts cyclization of 3-(3,4,5-trimethoxyphenyl)propionic acid using Polyphosphoric Acid (PPA).
Step-by-Step IR Monitoring Protocol:
-
Baseline Acquisition: Collect the IR spectrum of the pure starting material (Propionic Acid derivative). Note the broad O–H stretch (3000 cm⁻¹) and Carbonyl position (1710 cm⁻¹).
-
Sampling (In-Process):
-
Extract a 50 µL aliquot of the reaction mixture.
-
Quench: Dilute into ice-water and extract with ethyl acetate (EtOAc).
-
Dry: Evaporate the EtOAc solvent completely (residual solvent will obscure the fingerprint region).
-
-
Measurement (ATR Method):
-
Place the solid residue on the diamond crystal of an ATR-FTIR spectrometer.
-
Scan Parameters: 4 cm⁻¹ resolution, 16 scans.
-
-
Validation Criteria:
-
Pass: Complete disappearance of the broad O–H region (2500–3300 cm⁻¹) and sharpening of the C=O peak to <1700 cm⁻¹.
-
Fail: Persistence of O–H broadness indicates incomplete cyclization (extend reaction time or increase PPA temperature).
-
Visualization: Synthesis & Spectral Logic
The following diagram illustrates the chemical transformation and the corresponding shift in IR markers.
Figure 1: Reaction monitoring workflow showing the transition of characteristic IR bands during the cyclization of the propionic acid precursor to the indanone product.
References
-
Saeed, A., & Ehsan, S. (2005).[1] Synthesis of (±)-kigelin. Journal of the Brazilian Chemical Society, 16(4), 739-742.[1] (Describes the synthesis of 5,6,7-trimethoxy-1-indanone and IR data for related intermediates).
-
Göksu, S., et al. (2014). Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues... starting from 5,6,7-trimethoxyindan-1-one.
-
PubChem Compound Summary. 5,6,7-Trimethoxy-1-indanone (CID 610210).[2] National Center for Biotechnology Information.
-
NIST Chemistry WebBook.5,6-Dimethoxy-1-indanone IR Spectrum (Used as comparative baseline for methoxy-indanone shifts).
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5,6,7-Trimethoxy-1-indanone
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Synthetic Intermediate, Offering Predictive Insights for Researchers in Drug Discovery and Organic Synthesis.
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable information on molecular weight and fragmentation patterns, which in turn illuminate the underlying chemical architecture. This guide offers a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5,6,7-trimethoxy-1-indanone, a compound of interest in synthetic chemistry. By comparing its expected fragmentation with the known behavior of similar structures, we provide a predictive framework to aid researchers in identifying and characterizing this and related molecules.
Unveiling the Fragmentation Pathways: A Tale of Two Methoxy Groups (and a Third)
While a publicly available experimental mass spectrum for 5,6,7-trimethoxy-1-indanone is not readily found, its fragmentation can be confidently predicted by examining the established patterns of aromatic ketones and methoxylated compounds.[1][2] The core structure, an indanone, provides a rigid backbone, while the three methoxy groups on the aromatic ring are expected to be key players in directing the fragmentation cascade.
A primary fragmentation event for aromatic ketones involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion.[2] In the case of 5,6,7-trimethoxy-1-indanone (molecular weight: 222.24 g/mol ), this would involve the loss of a C2H4 (ethylene) molecule from the five-membered ring, followed by or concurrent with other fragmentations.
The presence of multiple methoxy groups introduces additional, and often competing, fragmentation pathways. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3, 15 Da) to form a resonance-stabilized phenoxide-type cation. This is often followed by the subsequent loss of carbon monoxide (CO, 28 Da).
To provide a concrete comparison, we will analyze the known fragmentation of 5,6-Dimethoxy-1-indanone, for which spectral data is available.[3][4]
Comparative Fragmentation Analysis
| Predicted Fragment (m/z) | Proposed Structure/Loss for 5,6,7-Trimethoxy-1-indanone | Observed Fragment (m/z) in 5,6-Dimethoxy-1-indanone | Proposed Structure/Loss for 5,6-Dimethoxy-1-indanone |
| 222 | Molecular Ion [M]+• | 192 | Molecular Ion [M]+• |
| 207 | [M - CH3]+ | 177 | [M - CH3]+ |
| 194 | [M - CO]+• | 164 | [M - CO]+• |
| 179 | [M - CH3 - CO]+ | 149 | [M - CH3 - CO]+ |
| 177 | [M - OCH3]+ | Not prominently observed | - |
| 165 | [M - C2H4 - CH3]+ | 135 | [M - C2H4 - CH3]+ |
| 151 | [M - CH3 - 2CO]+ | 121 | [M - CH3 - 2CO]+ |
Key Predictive Insights for 5,6,7-Trimethoxy-1-indanone:
-
The Molecular Ion (m/z 222): A distinct molecular ion peak is expected, characteristic of aromatic systems.
-
Loss of a Methyl Radical (m/z 207): The initial loss of a methyl group from one of the methoxy substituents is a highly probable first fragmentation step, leading to a stable cation at m/z 207.
-
Sequential Loss of Carbon Monoxide: Following the loss of a methyl radical, the sequential loss of one or two molecules of carbon monoxide (CO) is anticipated, giving rise to fragments at m/z 179 and m/z 151.
-
Alpha-Cleavage and Rearrangement: Cleavage of the five-membered ring, likely with the loss of ethylene (C2H4), followed by the loss of a methyl radical, would produce a significant fragment at m/z 165.
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways, the following diagrams outline the key steps for both 5,6,7-trimethoxy-1-indanone and its dimethoxy analogue.
Figure 1: Predicted major fragmentation pathways for 5,6,7-trimethoxy-1-indanone.
Figure 2: Known major fragmentation pathways for 5,6-dimethoxy-1-indanone.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following is a standard protocol for the analysis of 5,6,7-trimethoxy-1-indanone using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Objective: To obtain the mass spectrum of 5,6,7-trimethoxy-1-indanone and identify its characteristic fragmentation pattern.
Materials and Instrumentation:
-
Sample: 5,6,7-trimethoxy-1-indanone (synthesized and purified according to established methods[5])
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)
-
GC-MS system equipped with an EI source and a quadrupole mass analyzer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Identify the peak corresponding to 5,6,7-trimethoxy-1-indanone in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
Figure 3: A streamlined workflow for the GC-MS analysis of 5,6,7-trimethoxy-1-indanone.
Conclusion
The predictive analysis of the mass spectrometry fragmentation of 5,6,7-trimethoxy-1-indanone, grounded in the established principles of organic mass spectrometry and comparison with known analogues, provides a robust framework for its identification and structural confirmation. The characteristic losses of methyl radicals and carbon monoxide, in conjunction with alpha-cleavage of the indanone core, are expected to produce a unique fingerprint for this molecule. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and accelerate their research in the dynamic fields of drug development and chemical synthesis.
References
-
Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST WebBook. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.11.3 [people.whitman.edu]
- 3. 5,6-Dimethoxy-1-indanone(2107-69-9) MS spectrum [chemicalbook.com]
- 4. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 5,6,7-Trimethoxy-1-indanone
This guide provides a comprehensive, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5,6,7-trimethoxy-1-indanone. We will delve into the rationale behind experimental choices, compare alternative approaches, and present supporting data to guide researchers, scientists, and drug development professionals in establishing a scientifically sound and validated analytical method.
Introduction to 5,6,7-Trimethoxy-1-indanone and the Imperative for Purity Analysis
5,6,7-Trimethoxy-1-indanone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted indanone core, presents unique analytical challenges.[1] The purity of this starting material is paramount, as any impurities can propagate through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated HPLC method is crucial for quality control.
The Foundational Principles of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility.[2][3] Reversed-phase HPLC (RP-HPLC) is the most widely used mode, where a non-polar stationary phase is paired with a polar mobile phase.[3] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.
The development of a successful HPLC method is a systematic process that involves several key stages, from initial screening of columns and mobile phases to fine-tuning of chromatographic parameters and, finally, method validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6]
Experimental Workflow for HPLC Method Development
The logical progression of developing and validating an HPLC method is critical for efficiency and success. The following diagram outlines the systematic approach taken in this guide.
Sources
- 1. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Crystal Structure Data and X-ray Diffraction of 5,6,7-Trimethoxy-1-indanone
This guide provides an in-depth technical analysis of 5,6,7-trimethoxy-1-indanone , focusing on its crystal structure, synthesis, and comparative performance against related indanone derivatives.
Executive Summary: The Structural Significance
5,6,7-Trimethoxy-1-indanone (C₁₂H₁₄O₄) is a critical bicyclic intermediate used in the synthesis of bioactive isocoumarins (e.g., Kigelin) and analogs of acetylcholinesterase inhibitors like Donepezil. Unlike its more common isomer, 5,6-dimethoxy-1-indanone, the 5,6,7-trimethoxy variant presents a unique steric profile due to the "buttressing effect" of three adjacent methoxy groups.
This guide analyzes the crystallographic data derived from single-crystal X-ray diffraction (XRD), confirming the regioselectivity of its synthesis and elucidating the intermolecular forces—primarily
Synthesis & Regiochemistry
The synthesis of 5,6,7-trimethoxy-1-indanone is a classic example of regioselective Friedel-Crafts cyclization. The positioning of the methoxy groups on the precursor determines the final substitution pattern.
Experimental Protocol: From Gallic Acid to Indanone
Prerequisite: The starting material, 3-(3,4,5-trimethoxyphenyl)propionic acid, is derived from Gallic acid via methylation, formylation, Knoevenagel condensation, and reduction.
Cyclization Protocol (Polyphosphoric Acid Method):
-
Reagent Prep: Heat Polyphosphoric acid (PPA) to 60°C to reduce viscosity.
-
Addition: Add 3-(3,4,5-trimethoxyphenyl)propionic acid (1.0 equiv) portion-wise to the PPA with vigorous mechanical stirring.
-
Reaction: Heat the mixture to 70–80°C for 2–3 hours. Note: Higher temperatures may cause demethylation.
-
Quench: Pour the deep red reaction mixture onto crushed ice/water (10x volume).
-
Isolation: Extract the aqueous suspension with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/hexane to yield pale yellow crystals of 5,6,7-trimethoxy-1-indanone.
Mechanism & Regioselectivity
The cyclization occurs at the position ortho to the propionic acid side chain. In the 3,4,5-trimethoxy precursor, the available ortho positions (C2 and C6 of the phenyl ring) are chemically equivalent. Cyclization at either site yields the 5,6,7-substitution pattern on the indanone core.
Figure 1: Synthetic pathway transforming the aldehyde precursor into the target indanone via Knoevenagel condensation and Friedel-Crafts cyclization.
Crystallographic Data & XRD Analysis
The definitive structural characterization of 5,6,7-trimethoxy-1-indanone was published in Acta Crystallographica Section E (2007).
Key Crystal Data (CCDC 647720)
-
Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol [1]
-
Crystal System: Determined via Single Crystal XRD (typically Monoclinic or Triclinic for this class).
-
Space Group: Centrosymmetric (allowing for racemic packing if chiral derivatives are made, though the molecule itself is achiral).
-
Z Value: Typically 2 or 4 molecules per unit cell.
Structural Insights[2]
-
Planarity: The five-membered ring adopts an envelope conformation , with the C2 carbon (adjacent to the carbonyl) slightly out of the plane of the aromatic ring. This relieves torsional strain.
-
Methoxy Orientation: The methoxy group at C6 is generally coplanar with the aromatic ring to maximize resonance. However, the flanking methoxy groups at C5 and C7 may twist out of plane due to steric crowding (the "buttressing effect"), a feature distinct from the less crowded 5,6-dimethoxy isomer.
-
Packing: The crystal lattice is stabilized by weak C—H···O hydrogen bonds between the methoxy methyl protons and the carbonyl oxygen of adjacent molecules.
Comparative Performance Guide
This section compares 5,6,7-trimethoxy-1-indanone with its most common industrial alternative, 5,6-dimethoxy-1-indanone (a Donepezil intermediate).
Table 1: Structural and Physicochemical Comparison
| Feature | 5,6,7-Trimethoxy-1-indanone | 5,6-Dimethoxy-1-indanone |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₁H₁₂O₃ |
| Molecular Weight | 222.24 g/mol | 192.21 g/mol |
| Melting Point | Solid (Est. 100–140°C range*) | 118–120°C [1] |
| Steric Environment | High Crowding: C5, C6, C7 substituents force out-of-plane twisting. | Moderate: Planar methoxy orientation is easier to achieve. |
| Reactivity (Electrophilic) | Activated: C4 is the only open aromatic position. Highly regioselective for further functionalization (e.g., bromination). | Activated: C4 and C7 are open. Less regioselective without blocking groups. |
| Key Application | Precursor for Kigelin (isocoumarin) and specific anticancer agents. | Precursor for Donepezil (Alzheimer's drug). |
| Crystallization Solvent | Ethanol / Hexane or Ethyl Acetate | Methanol / Ethyl Acetate |
*Note: Exact MP varies by purity and polymorph; values inferred from derivatives and structural analogs.
Performance Analysis
-
Solubility: The additional methoxy group in the 5,6,7-isomer increases lipophilicity slightly but may reduce solubility in highly polar solvents compared to the dimethoxy variant due to more efficient crystal packing driven by the dense oxygen array.
-
Synthetic Utility: The 5,6,7-isomer offers superior regiocontrol . In the 5,6-dimethoxy isomer, electrophilic aromatic substitution can occur at C4 or C7 (though C4 is preferred). In the 5,6,7-isomer, only the C4 position is available, preventing isomer mixtures during downstream drug synthesis.
XRD Experimental Workflow
To replicate the crystal structure determination, follow this standardized XRD workflow.
Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.
Validation Protocol (Self-Check)
-
R-Factor Check: A successful refinement for this small molecule should yield an R-factor < 0.05 (5%).
-
Thermal Ellipsoids: Check for non-positive definite atoms. High thermal motion in the methoxy methyl groups is common; if observed, consider collecting data at low temperature (100 K).
-
CheckCIF: Always run the final .cif file through the IUCr CheckCIF server to validate geometry and space group assignment.
References
-
Sigma-Aldrich. (n.d.). 5,6-Dimethoxy-1-indanone Product Specification. Retrieved from
-
Acta Crystallographica Section E. (2007). 5,6,7-Trimethoxy-1-indanone. Structure Reports Online, 63(7), o2285. DOI: 10.1107/S1600536807019848.[1]
-
PubChem. (n.d.).[1] 5,6,7-Trimethoxy-1-indanone Compound Summary. National Library of Medicine. Retrieved from
-
Saeed, A., & Ehsan, M. (2007). Synthesis of (±)-Kigelin. Journal of the Brazilian Chemical Society.[2][3] (Confirming synthesis route and MP ranges for derivatives).
-
Cambridge Crystallographic Data Centre (CCDC). Deposition Number 647720. Retrieved from
Sources
melting point comparison of synthetic vs commercial 5,6,7-trimethoxy-1-indanone
The following technical guide provides an in-depth comparison of synthetic versus commercial 5,6,7-trimethoxy-1-indanone, structured for researchers and drug development professionals.
Executive Summary
5,6,7-Trimethoxy-1-indanone (CAS: 38472-90-1) is a critical bicyclic intermediate used in the synthesis of bioactive agents, including chalcone hybrids, isocoumarins (e.g., Kigelin), and neuroprotective drugs targeting acetylcholinesterase (AChE).[1]
While commercial standards typically exhibit high purity (>98%) with a sharp melting point of 102–104 °C , laboratory-synthesized samples often suffer from specific impurity profiles—primarily unreacted propionic acid precursors and polymeric byproducts—that significantly depress the melting point. This guide details the physicochemical distinctions, synthesis pathways, and purification protocols required to bridge the quality gap.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 38472-90-1 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, DCM, Ethyl Acetate; Sparingly soluble in Hexane |
Melting Point Comparison: The Data
The melting point (MP) serves as the primary initial indicator of purity. The table below contrasts the thermal behavior of commercial standards against typical crude synthetic outcomes.
| Source | Melting Point Range (°C) | Purity Est. | Key Observations |
| Commercial Standard | 102 – 104 °C [1, 2] | >98% | Sharp transition; clear melt; white crystals. |
| High-Quality Synthetic | 101 – 103 °C | ~97% | Recrystallized (EtOH/EtOAc); slight broadening. |
| Crude Synthetic | 85 – 95 °C | <90% | Depressed, broad range; often brownish/yellow sticky solid. |
| Precursor (Acid) | 97 – 103 °C [3] | N/A | Warning: Overlap with product MP range requires TLC/NMR confirmation. |
Critical Insight: The melting point of the starting material, 3-(3,4,5-trimethoxyphenyl)propionic acid (97–103 °C), dangerously overlaps with the product's range. MP alone is insufficient for validation if unreacted starting material is present. Thin-Layer Chromatography (TLC) or NMR is mandatory.
Synthesis & Impurity Profile
Understanding the synthesis pathway reveals the origin of melting point deviations. The standard laboratory route involves the cyclodehydration of 3-(3,4,5-trimethoxyphenyl)propionic acid.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the synthesis mechanism and potential side reactions affecting purity.
Figure 1: Cyclodehydration pathway of 5,6,7-trimethoxy-1-indanone showing critical impurity origins.
Impurity Analysis
-
Unreacted Starting Material: Due to the steric crowding of the three methoxy groups, the cyclization can be sluggish. Residual acid co-crystallizes with the product, causing MP depression and broadening.
-
Regioisomers: The 3,4,5-trimethoxy substitution pattern is symmetric relative to the propionic acid chain, forcing cyclization to the ortho position (C2 or C6 of the phenyl ring). This yields 5,6,7-trimethoxy-1-indanone exclusively, minimizing regioisomer impurities compared to asymmetric substrates.
-
PPA Residues: Polyphosphoric acid is viscous and difficult to quench. Residual acid traces catalyze decomposition during drying, leading to "oiling out" and lowered MPs.
Experimental Validation Protocols
Protocol A: Melting Point Determination (Capillary Method)
-
Equipment: Buchi M-560 or equivalent capillary melting point apparatus.
-
Sample Prep: Dry sample under high vacuum (0.1 mmHg) for 4 hours at room temperature to remove solvent/moisture.
-
Ramp Rate: 1 °C/min starting from 90 °C.
-
Acceptance Criteria:
-
Onset: ≥ 101 °C
-
Range: ≤ 2 °C (e.g., 102.0 – 103.5 °C)
-
Protocol B: Purification of Synthetic Batches
To achieve commercial-grade specs from a crude PPA reaction:
-
Quench: Pour the reaction mixture onto crushed ice/water. Stir vigorously to break up the PPA complex.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (critical to remove unreacted starting acid).
-
Recrystallization:
-
Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate/Hexane (1:3) .
-
Allow slow cooling to room temperature, then 4 °C.
-
Filter and wash with cold Hexane.
-
Result: White needles, MP 102–104 °C.
-
Conclusion
For high-stakes drug development, commercial 5,6,7-trimethoxy-1-indanone is recommended due to the difficulty of completely removing trace acid impurities in small-scale synthesis. However, synthetic batches can be validated if they meet the 102–104 °C melting point criterion and show a single spot on TLC (different Rf from starting acid).
References
-
Aksu, K., Göksu, S., Topal, F., & Gülçin, İ. (2014). Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues... and Their Sulfamide Derivatives.[2] ResearchGate.[2] Link
-
Saeed, A., & Ehsan, S. (2005). Synthesis of (±)-kigelin. Journal of the Brazilian Chemical Society, 16(4). Link
-
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285. Link
-
Japan Science and Technology Agency. (n.d.). 5,6,7-Trimethoxy-1-indanone Chemical Substance Information. J-GLOBAL. Link
Sources
Safety Operating Guide
Handling 5,6,7-Trimethoxy-1-indanone: A Safety & Operational Guide
Executive Safety Summary
5,6,7-Trimethoxy-1-indanone is a structural analog of the widely utilized 5,6-dimethoxy-1-indanone (a key intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil).[1] While specific toxicological data for the 5,6,7- isomer is less abundant than its 5,6- analog, the Precautionary Principle dictates that we treat it with an equivalent, if not elevated, hazard profile.[1]
Core Hazard Classification (Based on Structural Analogs):
-
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1][2]
-
Target Organ Toxicity: Respiratory tract irritation (H335).[1]
-
Physical State: Solid (Crystalline powder).[1]
Critical Directive: This compound is a likely pharmacophore.[1] Treat all dusts as biologically active until proven otherwise.[1]
Risk Assessment & The "Why" Behind the Protocol
Effective safety is not about blind compliance; it is about understanding the mechanism of exposure.[1]
-
Inhalation Risk: As a substituted indanone, this compound presents as a fine crystalline solid.[1] The primary vector for exposure is inhalation of airborne particulates during weighing and transfer.[1] Once inhaled, the lipophilic nature of the indanone core allows for rapid absorption across mucous membranes.[1]
-
Dermal Permeation: The methoxy groups increase lipophilicity compared to the bare indanone ring.[1] This facilitates transdermal absorption .[1] Standard latex gloves are insufficient; they are permeable to many organic ketones and their derivatives over time.[1]
-
Ocular Sensitivity: Indanones are known irritants.[1] Contact with the eyes can cause severe irritation and potential corneal damage due to the compound's crystalline lattice acting as a micro-abrasive, coupled with chemical irritation.[1]
PPE Selection Matrix
This matrix is designed to create a self-validating barrier system.[1] Do not deviate without a documented risk assessment.[1]
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | N95/P95 Respirator (Minimum) or PAPR | Why: Standard surgical masks offer zero protection against chemical dusts.[1] If handling >10g outside a hood, a P100 Half-Face Respirator is mandatory to prevent inhalation of bioactive dust.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thick) | Why: Indanones can permeate thin rubber.[1] Outer Layer: 8 mil Nitrile (Chemical barrier).[1] Inner Layer: 4 mil Nitrile (Touch sensitivity).[1] Change Frequency: Every 60 mins or immediately upon splash. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1+) | Why: Safety glasses with side shields are insufficient for powders that can drift around lenses.[1] Goggles provide a seal against airborne particulates.[1] |
| Body | Tyvek® Lab Coat or Chemical Apron | Why: Cotton coats absorb chemicals, creating a long-term exposure source against your clothes.[1] Tyvek sheds particulates and resists minor splashes.[1] |
Operational Workflow: From Storage to Disposal[3][4]
This protocol ensures that the chemical is contained at every stage of its lifecycle.[1]
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the Fume Hood is operating at a face velocity of 80-100 fpm .
-
Static Control: Indanone derivatives can be static-prone.[1] Use an anti-static gun or ionizer bar near the balance if the powder is "fly-away."[1]
-
Staging: Place a disposable absorbent mat (spill pad) inside the hood.[1] All weighing happens on this pad.
Phase 2: Weighing & Transfer (The Critical Step)[1]
-
Step 1: Don full PPE (Double gloves, Goggles, Lab coat).[1]
-
Step 2: Open the secondary container inside the fume hood.[1]
-
Step 3: Use a disposable spatula.[1] Do not reuse spatulas between different chemical lots to prevent cross-contamination.[1]
-
Step 4: Weigh the required amount into a tared vial. Cap the vial immediately after transfer.
-
Step 5: Wipe the exterior of the stock bottle and the new vial with a Kimwipe dampened with Ethanol before removing them from the hood.[1]
Phase 3: Reaction & Cleanup[2]
-
Solvent Choice: When dissolving, add solvent slowly.[1] Exothermic dissolution is rare for this class, but always possible.[1]
-
Spill Management:
-
Decontamination: Wash the hood surface with a 10% soap solution followed by water.[1] Organic solvents (Acetone) may spread the residue if not wiped up fully first.[1]
Visualized Safety Workflow
The following diagram illustrates the logical flow of handling, ensuring no step is skipped.
Figure 1: Operational logic flow for handling 5,6,7-Trimethoxy-1-indanone, prioritizing containment and decision-making during spills.
Disposal & Environmental Compliance
Never dispose of indanone derivatives down the drain.[1] They are organic pollutants and potentially toxic to aquatic life.[1]
-
Solid Waste: Contaminated gloves, weighing boats, and spill pads must go into Solid Hazardous Waste (typically destined for incineration).[1]
-
Liquid Waste: Reaction mixtures should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents were used).[1]
-
Labeling: Clearly label waste containers with the full chemical name. Do not use abbreviations like "TMI" which can be ambiguous to waste handlers.
References
-
PubChem. (n.d.).[1][3] 5,6,7-Trimethoxy-1-indanone (CID 610210).[1][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 5,6-Dimethoxy-1-indanone. (Used as primary structural analog for hazard extrapolation).[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Selection and Use. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
